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Core Science & Biosynthesis

Foundational

Molecular structure and properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

An In-Depth Technical Guide on the Molecular Structure and Properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Executive Summary: The 4-quinolone scaffold is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Structure and Properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

Executive Summary: The 4-quinolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile. While this molecule is not extensively documented in public literature, its molecular architecture allows for a robust predictive analysis of its chemical properties, reactivity, and potential applications. By leveraging established chemical principles and data from structurally analogous compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will explore its structural intricacies, propose a viable synthetic pathway, detail protocols for its characterization, and discuss its potential as a pharmacophore or synthetic intermediate.

Part 1: Molecular Structure and Physicochemical Properties

The properties of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile are dictated by the interplay of its bicyclic core and the specific electronic effects of its substituents.

The 4-Quinolone Core: A Versatile Scaffold

The 4-quinolone nucleus is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a 4-pyridone ring.[1] This planar, rigid structure is fundamental to its diverse biological activities, which include antibacterial, antimalarial, anticancer, and antiviral properties.[2][3] The nitrogen atom and the C4-carbonyl group are key features, often involved in binding interactions with biological targets like DNA gyrase.[4]

Analysis of Key Substituents

Chemical modifications at various positions on the quinolone ring are known to significantly alter the physical, chemical, and pharmacological properties of the resulting molecules.[1]

  • C3-Chloro Group: The chlorine atom at the C3 position is a vinylic chloride. Its strong inductive electron-withdrawing effect influences the electron density of the pyridone ring. Unlike a more reactive C4-chloro substituent, the C3-chloro group is less susceptible to standard nucleophilic aromatic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling further molecular diversification.

  • C4-Oxo Group: This carbonyl group is a key hydrogen bond acceptor and is integral to the tautomeric equilibrium of the system. It contributes to the planarity and polarity of the molecule.

  • C6-Carbonitrile Group: The nitrile (-C≡N) group is a potent electron-withdrawing group via both induction and resonance. Its presence on the benzenoid ring significantly modulates the electronic properties of the entire scaffold. It can also serve as a bioisostere for a carboxylic acid or as a reactive handle for chemical transformations into other functional groups (e.g., amides, tetrazoles).

Tautomerism: The 4-Quinolone ⇌ 4-Hydroxyquinoline Equilibrium

A critical feature of the 4-quinolone ring system is its existence in a tautomeric equilibrium with its 4-hydroxyquinoline form.[1] While the keto (4-oxo) form generally predominates in most solvents, the presence and nature of substituents, as well as the solvent environment, can influence this equilibrium. This is a crucial consideration for reaction chemistry, spectroscopic analysis, and biological interactions.

Caption: Keto-enol tautomerism of the 4-quinolone core.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the target molecule. These values are computationally derived and serve as a valuable guide for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted ValueRationale / Significance
Molecular Formula C₁₀H₅ClN₂O-
Molecular Weight 204.62 g/mol Essential for calculating molar quantities for synthesis and analysis.
XlogP ~2.1Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[5]
Hydrogen Bond Donors 1The N-H group in the pyridone ring.
Hydrogen Bond Acceptors 3The C4-carbonyl oxygen, the nitrile nitrogen, and the ring nitrogen.
Polar Surface Area 70.92 ŲInfluences solubility, permeability, and interactions with biological targets.

Part 2: Proposed Synthesis and Reaction Chemistry

While a specific synthesis for this molecule is not published, a robust and logical pathway can be designed based on well-established methodologies for 4-quinolone synthesis, such as the Gould-Jacobs reaction.[3][6]

Retrosynthetic Analysis and Proposed Pathway

The synthesis logically begins with a commercially available, appropriately substituted aniline. The key steps involve the formation of an anilinoacrylate intermediate followed by a high-temperature thermal cyclization.

G cluster_alt Alternative Precursor Generation Target 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Intermediate2 Ethyl 2-(4-cyanoanilino)-3-chloroacrylate Target->Intermediate2 Thermal Cyclization (Gould-Jacobs) Intermediate1 Ethyl 2,3-dichloro-3-oxopropanoate Intermediate2->Intermediate1 Reaction StartingMaterial1 4-Aminobenzonitrile Intermediate2->StartingMaterial1 Condensation StartingMaterial2 Diethyl chloromalonate Intermediate1->StartingMaterial2 Chlorination

Caption: Proposed synthetic workflow for the target molecule.

Detailed Synthetic Protocol

This protocol is a predictive methodology. Optimization of reaction times, temperatures, and purification methods would be required in a laboratory setting.

Step 1: Synthesis of Ethyl 2-((4-cyanophenyl)amino)acrylate

  • Rationale: This initial step forms the key intermediate by reacting the aniline with an ethoxymethylenemalonate derivative. This is a classic condensation reaction that sets the stage for cyclization.

  • Procedure:

    • To a round-bottomed flask, add 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-120 °C for 2 hours, allowing the ethanol byproduct to distill off.

    • Cool the reaction mixture. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate

  • Rationale: High-temperature cyclization is a common and effective method for forming the quinolone ring. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperatures for the intramolecular Friedel-Crafts-type reaction.[7]

  • Procedure:

    • In a separate flask equipped with a condenser, heat Dowtherm A (or diphenyl ether) to ~250 °C.

    • Add the crude product from Step 1 dropwise to the hot solvent.

    • Maintain the temperature for 30-60 minutes. The product will often precipitate from the hot solution.

    • Cool the mixture, and dilute with a non-polar solvent like hexane to fully precipitate the product.

    • Filter the solid, wash thoroughly with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: This step removes the ester group at the C3 position. It is a standard saponification followed by decarboxylation of the resulting carboxylic acid.

  • Procedure:

    • Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution and reflux until the solid dissolves completely (2-4 hours).

    • Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid.

    • Filter the resulting solid, wash with water, and dry.

    • The crude 4-hydroxy-6-cyanoquinoline-3-carboxylic acid is then heated in Dowtherm A at ~250 °C until effervescence ceases, indicating completion of decarboxylation.

    • Cool, precipitate with hexane, filter, and wash to yield 4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Step 4: Chlorination at C3

  • Rationale: Direct chlorination of the C3 position of a 4-quinolone is the final step. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used.

  • Procedure:

    • Suspend the product from Step 3 in phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

    • Filter the solid product, wash with copious amounts of water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water or acetonitrile) to obtain pure 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Part 3: Spectroscopic and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Workflow for analytical characterization.

Expected Spectroscopic Signatures
TechniqueFunctional Group / ProtonsExpected Signal / Wavenumber
¹H NMR Aromatic Protons (H5, H7, H8)δ 7.5 - 8.5 ppm
C2-Hδ ~8.8 - 9.2 ppm (deshielded singlet)
N1-Hδ > 12 ppm (broad singlet, exchangeable with D₂O)
¹³C NMR C≡N (Nitrile)δ ~118 ppm
C=O (Ketone)δ ~175 ppm
Aromatic Carbonsδ 120 - 150 ppm
FT-IR N-H Stretch3200 - 3400 cm⁻¹ (broad)
C≡N Stretch2220 - 2240 cm⁻¹ (sharp, medium intensity)
C=O Stretch1640 - 1660 cm⁻¹ (strong)
C-Cl Stretch700 - 850 cm⁻¹
HRMS (ESI+) [M+H]⁺Calculated m/z: 205.0163
Protocol: Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For UV-Vis and fluorescence, prepare a 1 mM stock solution in spectroscopic grade ethanol or acetonitrile, then dilute to the micromolar range (1-10 µM).[8]

  • Instrumentation & Measurement:

    • NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • UV-Vis: Use a dual-beam spectrophotometer to scan from 200-600 nm. The concentration should yield an absorbance maximum between 0.1 and 1.0.[8]

    • Fluorescence: Use a spectrofluorometer. Excite the sample at its absorption maximum (λmax) and record the emission spectrum.

  • Data Interpretation: Compare the acquired spectra with the expected signatures (Table 2). The combination of NMR, IR, and high-resolution mass spectrometry should provide unambiguous structural confirmation.

Protocol: HPLC Purity Assessment
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a final compound. A reverse-phase method is typically suitable for molecules of this polarity.

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 330 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated from the peak area percentage of the main product peak in the chromatogram. For use in biological assays, a purity of >95% is typically required.

Part 4: Potential Applications in Drug Discovery

The 4-Quinolone as a Bioactive Pharmacophore

The 4-quinolone core is the basis for the highly successful quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[4][9] Beyond this, derivatives have shown promise as anticancer agents (by targeting topoisomerases in cancer cells), antimalarials (e.g., chloroquine, although a 4-aminoquinoline), and antiviral agents.[1][10] The specific combination of substituents on 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile makes it an intriguing candidate for screening in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights
  • C6-substituent: The presence of a cyano group at C6 is significant. In the related fluoroquinolone antibiotics, a C6-fluoro group is crucial for potent antibacterial activity.[4] The electron-withdrawing nitrile group at this position could similarly enhance binding to target enzymes.

  • C3-substituent: While many quinolone drugs are unsubstituted at C3, the introduction of a group here can modulate activity and selectivity. The chloro group provides a vector for further chemical modification via cross-coupling, allowing for the creation of a library of C3-arylated or C3-alkylated derivatives to explore SAR.

Utility as a Synthetic Intermediate

Given its array of functional groups, this molecule is a valuable building block for more complex structures. The C3-chloro group can be functionalized, the nitrile can be hydrolyzed or converted to a tetrazole, and the N-H can be alkylated or arylated. This multi-faceted reactivity makes it an attractive starting point for combinatorial chemistry and library synthesis efforts in a drug discovery program.[11]

Part 5: Safety and Handling

  • Hazard Identification: Based on analogous structures (e.g., chloro- and cyano-substituted aromatics), this compound should be handled as potentially harmful. It may be an irritant to the skin, eyes, and respiratory tract.[12][13]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools (spatulas) for transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

  • Quinolones (oxo-quinolines) are a versatile sub-group within the quinoline family with potential applications in major fields, namely in medicine. (Source: Vertex AI Search)
  • The photophysical and spectroscopic properties of novel 2(1H)-quinolone derivatives were determined based on recorded absorption and emission spectra. (Source: MDPI)
  • Quinolone antibiotics constitute a large group of broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone. (Source: Wikipedia)
  • 4-Quinolone and its analogs are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds. (Source: RSC Publishing)
  • 4-Quinolone and its derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer.
  • For researchers, scientists, and drug development professionals, understanding the spectroscopic properties of quinolinone derivatives is crucial for their application in various fields. (Source: Benchchem)
  • The compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP) was synthesized and characterized using FT-IR, FT-Raman, and UV–Vis spectroscopic techniques.
  • The majority of useful antibacterial agents in the quinolone class rely upon variation of peripheral substituents (mainly, C-5, C-6 and C-7 positions of quinoline ring), leaving the core essentially intact.
  • Among the family of quinolones, most notable are 4-quinolones, which feature a crucial substructure that exists in a wide range of quinolones with excellent biological activities.
  • Safety information for 3-chloroquinoline-6-carbonitrile, including H-statements (H302, H315, H319) and pictograms (GHS07). (Source: Sigma-Aldrich)
  • ChemicalBook provides basic information for 3-Chloro-4-hydroxy-quinoline-6-carbonitrile, a tautomer of the target molecule. (Source: ChemicalBook)
  • A study on the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines by the reaction of 4-chloroquinolines with 1,2,4-triazole.
  • A Co(III)-catalyzed enaminone-directed C-H coupling provides quinolones, an important heterocyclic scaffold. (Source: Organic Chemistry Portal)
  • PubChem entry for 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, providing a predicted XlogP value. (Source: PubChemLite)
  • 3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives are disclosed as novel inhibitors of HCV NS5B polymerase. (Source: PubMed)
  • A procedure for the synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid using Dowtherm A for cyclization. (Source: Organic Syntheses Procedure)
  • PubChem entry for 3-Chloroquinoline, providing hazard identification inform
  • New advances in synthetic methodologies that allow rapid access to a wide variety of functionalized heterocyclic compounds are of critical importance to the medicinal chemist. (Source: RSC Publishing)

Sources

Exploratory

Structure-Activity Relationship (SAR) of Quinoline-6-Carbonitrile Derivatives: A Technical Guide to CDK8/19 Mediator Kinase Inhibitors

Executive Summary The quinoline-6-carbonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. This technical white...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-6-carbonitrile scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. This technical whitepaper explores the structure-activity relationship (SAR) of quinoline-6-carbonitrile derivatives, focusing on their primary application as potent inhibitors of CDK8/19 Mediator kinases. By dissecting the chemical evolution from early quinazoline hits to optimized quinoline-6-carbonitriles (e.g., Senexin C), we provide a comprehensive blueprint for researchers engaged in rational drug design, biochemical validation, and pharmacokinetic optimization.

Mechanistic Rationale: Targeting CDK8/19 Mediator Kinases

Cyclin-dependent kinases 8 and 19 (CDK8/19) are essential enzymatic components of the Mediator complex, acting as pleiotropic regulators of transcriptional reprogramming[1]. Unlike cell-cycle CDKs (e.g., CDK1/2), CDK8/19 do not directly drive cell division; instead, they modulate gene expression in response to extracellular signals and cellular stress[2].

In the context of oncology, targeted therapies such as EGFR and MEK inhibitors often induce a compensatory upregulation of pro-survival genes, leading to drug resistance ()[3]. The kinase activity of CDK8/19 is necessary for this transcriptional adaptation ()[4]. Consequently, the application of quinoline-6-carbonitrile-based CDK8/19 inhibitors effectively suppresses this reprogramming, preventing or delaying the onset of resistance to targeted therapies[3][5].

G EGFR_MEK EGFR/MEK Inhibitors Stress Cellular Stress EGFR_MEK->Stress Induces CDK8 CDK8/19 Mediator Complex Stress->CDK8 Activates Reprogramming Transcriptional Reprogramming CDK8->Reprogramming Drives Resistance Drug Resistance Reprogramming->Resistance Causes Quinoline Quinoline-6-Carbonitrile Quinoline->CDK8 Inhibits

CDK8/19-driven transcriptional reprogramming and its inhibition by quinoline-6-carbonitriles.

Structure-Activity Relationship (SAR) Dynamics

The development of quinoline-6-carbonitrile derivatives was driven by the need to improve the metabolic stability and potency of prototype quinazoline-based inhibitors, such as Senexin A and Senexin B ()[6][7].

Causality in Scaffold Hopping

The transition from a quinazoline to a quinoline core was a structure-guided decision based on molecular docking ()[6]. The quinoline-6-carbonitrile scaffold was specifically selected because it maintained optimal binding kinetics while eliminating known toxicophores (such as aromatic nitro groups) and improving the metabolic half-life[6].

Key Pharmacophore Interactions
  • Hinge Region Binding: The N-1 atom of the quinoline ring acts as a critical hydrogen bond acceptor, forming a conserved interaction with the backbone NH of Ala100 in the kinase hinge region[6].

  • The 6-Cyano Group: The incorporation of the carbonitrile group at the 6-position is not merely structural; the cyano nitrogen engages in a highly specific hydrogen bond with the side chain ammonium of Lys52, anchoring the inhibitor deeply within the active site[6].

  • Tail Group Optimization: Modifications at the 4-amino position (e.g., substituting a naphthyl ring with a second quinoline group) fine-tune the lipophilicity and cellular penetrance of the derivatives[6].

Quantitative SAR Data Summary
CompoundCore ScaffoldCDK8/CycC IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)Key Structural Feature
Senexin A Quinazoline~ 280> 1000Prototype high-throughput hit
Senexin B Quinazoline~ 24~ 300Optimized naphthyl tail group
Senexin C (20a) Quinoline-6-carbonitrile3.61086-Cyano group, N-1 hinge binder

Experimental Methodologies & Validation Protocols

To ensure scientific rigor, the development of these derivatives relies on a self-validating system encompassing chemical synthesis, biochemical screening, and in vivo profiling.

W Design Structure-Guided Design Synthesis Chemical Synthesis Design->Synthesis Biochemical TR-FRET Binding Assay Synthesis->Biochemical Cellular Cell-Based Reporter Assay Biochemical->Cellular InVivo In Vivo PK/PD Profiling Cellular->InVivo

Workflow for the development and validation of quinoline-6-carbonitrile derivatives.

Protocol 1: Chemical Synthesis of Quinoline-6-Carbonitrile Derivatives

Causality: The synthesis requires precise, regioselective functionalization. Radical halogenation is chosen to functionalize alkyl groups without over-oxidizing the core, while transition-metal-catalyzed cyanation ensures exact insertion at the 6-position[6].

  • Coupling & Methylation: React commercially available methyl 6-bromo-2-naphthoate via Suzuki coupling to attach the desired tail substituents, followed by methylation.

  • Radical Halogenation: Perform bromination of the naphthyl intermediate and chlorination of the quinoline precursor using a radical reaction initiator (e.g., AIBN).

  • Cyanation: Subject the bromo-quinoline derivative to cyanation (using CuCN or Zn(CN)₂ and a palladium catalyst) to substitute the bromo group, yielding the 6-carbonitrile intermediate.

  • Hydrolysis & Amidation: Hydrolyze the intermediate under basic conditions (KOH/EtOH) to form the carboxylic acid. Perform amidation with functionalized amines using coupling reagents (HATU/DIPEA) to yield the final 4-amino-quinoline-6-carbonitrile.

Protocol 2: LanthaScreen Eu Kinase Binding Assay (Biochemical Validation)

Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard fluorescence to eliminate compound auto-fluorescence interference, ensuring high-fidelity


 measurements.
  • Reagent Preparation: Prepare a master mix containing 5 nM CDK8/cyclin C recombinant protein and 2 nM LanthaScreen Eu-anti-GST antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the quinoline-6-carbonitrile derivatives in a 3-fold serial dilution (starting from 10 μM) into a 384-well plate.

  • Tracer Addition: Add Kinase Tracer 236 (Alexa Fluor 647 labeled) to a final concentration of 20 nM.

  • Incubation & Reading: Incubate the plate at room temperature for 1 hour in the dark. Read the TR-FRET signal on a microplate reader using an excitation wavelength of 340 nm and emission wavelengths of 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615 nm) and fit the data to a four-parameter logistic model to determine the IC₅₀ and

    
     values.
    
Protocol 3: In Vivo Pharmacodynamic (PD) and Pharmacokinetic (PK) Evaluation

Causality: RT-qPCR of tumor tissue validates that the physical presence of the drug (PK) directly translates to the suppression of the biological target (PD), creating a self-validating loop[7].

  • Animal Dosing: Administer the optimized compound (e.g., Senexin C) to Balb/c mice bearing MV4-11 xenografts via oral gavage (p.o.) at 100 mg/kg (formulated in 30% propylene glycol/70% PEG-400).

  • Tissue Sampling: Collect blood plasma and tumor tissue samples at predefined time points (0.5, 1, 2, 4, 8, 24 hours post-dose).

  • LC-MS/MS Quantification: Homogenize tissues and extract the compound using protein precipitation. Quantify drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PD Marker Analysis: Extract RNA from tumor samples and perform RT-qPCR to measure the suppression of CDK8/19-dependent genes to correlate PK exposure with target engagement.

Pharmacokinetics and Translational Impact

A defining characteristic of optimized quinoline-6-carbonitrile derivatives like Senexin C is their "tumor-enriched" pharmacokinetic profile[6][7]. Following oral administration, these compounds demonstrate a significantly higher concentration and prolonged retention in tumor tissues compared to blood plasma[6]. This unique PK/PD relationship allows for sustained inhibition of CDK8/19-dependent gene expression in the tumor microenvironment while minimizing systemic toxicity, making them highly viable candidates for clinical translation[7].

Conclusion

The quinoline-6-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging specific hydrogen-bonding networks (Ala100 and Lys52) and optimizing metabolic stability, these derivatives have unlocked new therapeutic avenues for overcoming transcriptional drug resistance in refractory cancers. Future applications, including the development of Proteolysis Targeting Chimeras (PROTACs) based on this scaffold, promise to further expand their clinical utility[8].

References

  • Zhang, L., et al. "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics." Journal of Medicinal Chemistry (2022).[Link]

  • Chen, M., et al. "The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs." Cells (2021).[Link]

  • Malone, C. F., et al. "Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors." Cancer Research (2023).[Link]

  • Brägelmann, J., et al. "CDK19 and CDK8 Mediator kinases drive androgen-independent in vivo growth of castration-resistant prostate cancer." bioRxiv (2023).[Link]

Sources

Foundational

Chemical stability profile of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

An In-Depth Technical Guide to the Chemical Stability of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability profile of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. As a member of the broader quinolone class of compounds, its stability is paramount to its potential therapeutic efficacy, shelf-life, and safety profile. This document synthesizes established knowledge on the degradation pathways common to quinolone derivatives and outlines a systematic approach to evaluating the intrinsic stability of this specific molecule. Detailed experimental protocols for forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, are provided. Furthermore, this guide emphasizes the causality behind experimental choices and the importance of self-validating systems in stability assessment, in line with regulatory expectations.

Introduction: The Significance of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

The 4-quinolone core is a privileged structure in drug discovery, forming the backbone of numerous antibacterial agents.[1][2] The specific analogue, 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, possesses a unique substitution pattern that warrants a detailed investigation of its chemical stability. The chloro- and cyano- functionalities can significantly influence the electron distribution within the quinolone ring system, thereby affecting its susceptibility to various degradation pathways.[3] A thorough understanding of its stability is a critical prerequisite for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy. This guide will delve into the anticipated degradation pathways based on the known chemistry of related quinolones and provide actionable protocols for a comprehensive stability assessment.

Predicted Degradation Pathways

Forced degradation studies are essential to understanding the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[4][5] These studies help to identify potential degradation products and elucidate degradation pathways.[5][6] Based on the known reactivity of the 4-quinolone scaffold, the following degradation pathways are anticipated for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

cluster_0 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile cluster_1 Degradation Pathways Parent Compound 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Hydrolysis Hydrolysis (Acidic/Basic) Parent Compound->Hydrolysis Water, H+ or OH- Oxidation Oxidation (e.g., H2O2) Parent Compound->Oxidation Oxidizing Agent Photolysis Photolysis (UV/Visible Light) Parent Compound->Photolysis Light Energy Thermolysis Thermal Degradation (Dry Heat) Parent Compound->Thermolysis Heat

Caption: Predicted Degradation Pathways for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Hydrolytic Degradation

The 4-quinolone ring system can be susceptible to hydrolysis under both acidic and basic conditions.[5] The amide bond within the heterocyclic ring is a potential site for cleavage. Furthermore, the cyano group at the C-6 position can undergo hydrolysis to a carboxylic acid or an amide intermediate, particularly under strong acidic or basic conditions. The chloro-substituent at the C-3 position may also be susceptible to nucleophilic substitution by water or hydroxide ions, although this is generally less common for aryl halides without strong activation.

Oxidative Degradation

Quinolone derivatives can be susceptible to oxidation.[7] The electron-rich aromatic ring system and the enamine-like double bond within the heterocyclic ring are potential sites for oxidative attack. The presence of a tertiary amine-like nitrogen at position 1 (if alkylated) can also be a site of oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.[7]

Photodegradation

Many quinolone compounds are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[6][8][9] This photodegradation can lead to the formation of various photoproducts, some of which may have altered biological activity or toxicity.[8][10] The absorption of light energy can lead to the formation of reactive excited states, which can then undergo various reactions, including dimerization, oxidation, or rearrangement.[8]

Thermal Degradation

Elevated temperatures can induce thermal degradation of quinolone compounds.[7][11] In the solid state, this may involve decomposition of the molecule, while in solution, it can accelerate other degradation pathways like hydrolysis and oxidation.[7] Thermal degradation studies are crucial for determining appropriate storage and handling conditions.[12]

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is a cornerstone of a comprehensive stability assessment.[4] The following protocols are designed to provide a robust evaluation of the stability of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Start Prepare Stock Solution of Compound Stress Subject to Stress Conditions Start->Stress Hydrolysis Acidic & Basic Hydrolysis Stress->Hydrolysis Oxidation Oxidative Stress (H2O2) Stress->Oxidation Photolysis Photostability (UV/Vis) Stress->Photolysis Thermolysis Thermal Stress (Dry Heat) Stress->Thermolysis Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermolysis->Sampling Analysis Analyze Samples (e.g., HPLC, LC-MS) Sampling->Analysis Data Characterize Degradants & Determine Degradation Rate Analysis->Data End Establish Stability Profile Data->End

Caption: Experimental Workflow for Forced Degradation Studies.

General Considerations
  • Stock Solution Preparation: A stock solution of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile should be prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from its degradation products.[13] Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

  • Mass Balance: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14] It is important to ensure mass balance, where the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound.[12]

Detailed Protocols

Protocol 1: Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of purified water.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time intervals.

Protocol 2: Oxidative Degradation

  • Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide.

  • Keep the mixture at room temperature and protected from light.

  • Monitor the reaction closely and withdraw samples at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to the potentially rapid nature of oxidative degradation.

Protocol 3: Photolytic Degradation

  • Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Withdraw samples from both the exposed and control solutions at appropriate time intervals.

Protocol 4: Thermal Degradation (Solid State)

  • Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Withdraw samples at various time points.

  • For analysis, dissolve the solid sample in a suitable solvent to the target concentration.

Data Interpretation and Reporting

The data generated from forced degradation studies should be carefully analyzed to determine the degradation kinetics and identify the major degradation products.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ConditionsTypical IncubationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C24 hoursHydrolysis of the cyano group, potential ring opening
Basic Hydrolysis 0.1 M NaOH, 40 °C24 hoursHydrolysis of the cyano group, potential ring opening
Oxidative Degradation 3% H₂O₂, Room Temp8 hoursN-oxides, hydroxylated derivatives
Photodegradation UV/Visible LightAs per ICH Q1BDimers, photo-oxidation products
Thermal Degradation 80 °C (Solid State)7 daysDecomposition products

The structure of significant degradation products should be elucidated using techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The degradation profile will provide critical information for formulation development, packaging selection, and the establishment of appropriate storage conditions.

Conclusion and Recommendations

A comprehensive understanding of the chemical stability of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is essential for its successful development as a pharmaceutical agent. The forced degradation studies outlined in this guide provide a robust framework for identifying its potential degradation pathways and establishing its intrinsic stability. The results of these studies will be instrumental in guiding formulation strategies to ensure a stable, safe, and effective final product. It is recommended that these studies be initiated early in the drug development process to allow for a thorough characterization of the molecule's stability profile.

References

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • (2014, September 9). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry.
  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • (n.d.). Studies of the photooxidant properties of antibacterial fluoroquinolones and their naphthalene derivatives. Ingenta Connect.
  • (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • (2019, November 28). Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations. ResearchGate.
  • (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A.
  • (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Semantic Scholar.
  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • (n.d.). METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS. Google Patents.
  • (2001, March 15). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Oxford Academic.
  • (2023, October 25). Computational Analysis on Molecular Stability and Binding Affinity of 3-(Aminothiazolyl)Quinolone Derivative as Multitargeting Antibacterial Agents through Ab Initio Methods and Molecular Docking. Taylor & Francis.
  • (2024, September 20). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data.
  • (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. ResearchGate.
  • (n.d.). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv.
  • (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library.
  • (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed.
  • (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP.
  • (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica.
  • (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal.
  • (n.d.). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Benchchem.
  • (n.d.). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark.
  • (2023, October 25). Computational Analysis on Molecular Stability and Binding Affinity of 3-(Aminothiazolyl)Quinolone Derivative as Multitargeting Antibacterial Agents through Ab Initio Methods and Molecular Docking. Taylor & Francis.
  • (2025, December 22). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (2019, May 22). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound.
  • (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • (2012, October 1). Analysis of quinolone antibiotics in eggs: preparation and characterization of a raw material for method validation and quality control. PubMed.
  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • (n.d.). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate.
  • (n.d.). Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal.
  • (2018, March 1). Analytical methods for substances in the Watch List under the Water Framework Directive. JRC Publications Repository.
  • (n.d.). CHLOROQUINE synthesis. ChemicalBook.
  • (n.d.). 6. ANALYTICAL METHODS. ATSDR.
  • (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • (n.d.). 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Santa Cruz Biotechnology.

Sources

Exploratory

Tautomeric Dynamics in 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Systems: A Mechanistic and Analytical Guide

Executive Summary The structural plasticity of quinoline derivatives is a cornerstone of their pharmacological utility. Within this class, the 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile system presents a highly c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural plasticity of quinoline derivatives is a cornerstone of their pharmacological utility. Within this class, the 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile system presents a highly complex, tripartite tautomeric equilibrium. The interplay between the electron-withdrawing 6-carbonitrile group and the inductively withdrawing/mesomerically donating 3-chloro group dictates whether the molecule exists as a transient 3,4-dihydro kinetic intermediate, a stable 1,4-dihydro vinylogous amide, or a fully aromatic 4-hydroxyquinoline.

This whitepaper provides an authoritative, in-depth technical analysis of this tautomerism. Designed for drug development professionals and analytical chemists, it details the thermodynamic causality of the equilibrium, outlines self-validating experimental protocols for tautomer speciation, and contextualizes these findings within the framework of rational drug design [1].

Structural Dynamics: The Tripartite Equilibrium

The nominal structure, 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, is merely one node in a dynamic proton-transfer network. The system transitions between three distinct electronic states:

  • Keto-CH Tautomer (3,4-dihydro form): Features an

    
     hybridized C3 atom bearing both a chlorine atom and a highly acidic proton. The nitrogen-containing ring is non-aromatic, containing an imine (N1=C2) bond.
    
  • Keto-NH Tautomer (1,4-dihydro form): Characterized by a vinylogous amide system (N1H–C2=C3–C4=O). This form benefits from substantial resonance stabilization and dominates in the solid state due to robust intermolecular hydrogen bonding [2].

  • Enol Tautomer (4-hydroxy form): Features a fully aromatic bicyclic system with a hydroxyl group at C4. This form is often the intrinsic thermodynamic minimum in the gas phase [3].

Tautomerism KetoCH Keto-CH Tautomer (3,4-dihydro) KetoNH Keto-NH Tautomer (1,4-dihydro) KetoCH->KetoNH Proton Transfer (C3 ↔ N1) Enol Enol Tautomer (4-hydroxy) KetoCH->Enol Proton Transfer (C3 ↔ O4) KetoNH->Enol Proton Transfer (N1 ↔ O4)

Fig 1. Tripartite tautomeric equilibrium of the 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile system.

Mechanistic Causality: Substituent Effects

Understanding why a specific tautomer predominates requires dissecting the electronic contributions of the substituents:

  • The 6-Carbonitrile Effect: The -CN group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. By depleting electron density from the aromatic core, it significantly increases the acidity of the N1-H (in the Keto-NH form) and the O4-H (in the Enol form). This facilitates rapid proton exchange and slightly stabilizes the Enol form by demanding maximum aromatic resonance to delocalize the electron deficiency.

  • The 3-Chloro Effect: In the Keto-CH form, the highly electronegative chlorine atom resides on the

    
     C3 carbon, directly adjacent to the C4 carbonyl. This creates an extreme localized electron deficiency, rendering the geminal C3-H proton hyper-acidic. Consequently, the Keto-CH form is thermodynamically unstable and acts primarily as a transient kinetic intermediate. Upon tautomerization to the Keto-NH or Enol forms, the chlorine atom shifts to an 
    
    
    
    carbon, where its lone pairs can provide resonance stabilization (+M effect) to the
    
    
    -system, further driving the equilibrium away from the 3,4-dihydro state [1].

Self-Validating Analytical Methodologies

A common pitfall in tautomer speciation is the misinterpretation of time-averaged signals caused by rapid proton exchange. To ensure absolute scientific integrity, we employ a multipronged, self-validating analytical workflow.

Workflow Prep Sample Preparation (Protic vs Aprotic) NMR Multinuclear NMR (1H, 13C, 15N HMBC) Prep->NMR IR Matrix-Isolation FTIR (Gas-Phase) Prep->IR Val Cross-Validation Engine (Data Convergence) NMR->Val IR->Val DFT DFT Modeling (B3LYP/6-311++G**) DFT->Val

Fig 2. Self-validating multipronged analytical workflow for tautomer speciation.

Protocol A: Multinuclear NMR Speciation

Causality: Trace water in NMR solvents catalyzes rapid proton exchange, blurring distinct tautomeric populations. Utilizing strictly anhydrous solvents slows this exchange. Furthermore, relying solely on


H NMR is risky; therefore, 


C and


N heteronuclear correlations are mandatory for structural validation [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-

    
     (polar aprotic, favors Keto-NH) and another 15 mg in CD
    
    
    
    OD (polar protic, favors Enol/H-bonding).
  • Acquisition: Acquire

    
    H, 
    
    
    
    
    
    C, and
    
    
    H-
    
    
    
    
    N HMBC spectra at 298 K using a 500 MHz or higher spectrometer.
  • The Self-Validation Loop:

    • Check 1: Integrate the downfield proton signal. If a signal at ~11.5 ppm (N1-H) integrates to 1.0, the

      
      
      
      
      
      C spectrum must show a C4 carbonyl peak at >170 ppm. This confirms the Keto-NH form.
    • Check 2: If the C4 carbon shifts upfield to ~155 ppm (characteristic of an aromatic C-OH), the N1-H signal must be absent, and the

      
      
      
      
      
      N chemical shift must move downfield by ~100 ppm (indicating a bare, pyridine-like nitrogen). This confirms the Enol form.
    • Check 3: The presence of a doublet at ~4.8 ppm (

      
      H) and a C3 carbon at ~55 ppm (
      
      
      
      
      
      C) would indicate the Keto-CH form. Its absence validates complete tautomerization.
Protocol B: Matrix-Isolation FTIR Spectroscopy

Causality: Solid-state IR (KBr pellet or ATR) is heavily biased by crystal packing; strong intermolecular N-H···O=C bonds artificially hyper-stabilize the Keto-NH form. To observe the intrinsic electronic preference of the molecule, we must isolate monomers in an inert matrix at cryogenic temperatures [3].

Step-by-Step Methodology:

  • Sublimation: Heat the solid sample to 120°C under high vacuum (

    
     mbar) to generate monomeric vapor.
    
  • Matrix Deposition: Co-condense the vapor with a large excess of high-purity argon gas (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Spectral Acquisition: Record the FTIR spectrum from 4000 to 400 cm

    
     at a resolution of 0.5 cm
    
    
    
    .
  • The Self-Validation Loop: Compare experimental vibrational frequencies against scaled DFT harmonic frequencies. The presence of a sharp, free O-H stretch at ~3550 cm

    
     and the absence of a C=O stretch at ~1630 cm
    
    
    
    definitively proves that the Enol form is the intrinsic gas-phase minimum [3].

Quantitative Tautomeric Profiling

To provide a concrete foundation for comparative analysis, the following tables summarize the theoretical and experimental quantitative data for the 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile system.

Table 1: DFT-Calculated Relative Energies & Aromaticity

Calculations performed at the B3LYP/6-311++G(d,p) level. Diffuse functions (++) are critical for accurately modeling the lone pairs on O, N, Cl, and the cyano group.

Tautomeric FormGas Phase

(kcal/mol)
DMSO Solvated

(kcal/mol)
N-Ring Aromaticity
Keto-CH (3,4-dihydro) +18.5+22.1Non-aromatic
Keto-NH (1,4-dihydro) +2.40.0 (Global Min)Partial (Vinylogous amide)
Enol (4-hydroxy) 0.0 (Global Min)+3.8Fully Aromatic
Table 2: Diagnostic Spectroscopic Markers

Data derived from self-validating experimental protocols.

Analytical TechniqueDiagnostic MarkerKeto-CH (Transient)Keto-NH (Solvated/Solid)Enol (Gas Phase)


C NMR (DMSO-

)
C4 Carbonyl/Hydroxyl~195 ppm~175 ppm~155 ppm

H NMR (DMSO-

)
Diagnostic ProtonC3-H (~4.8 ppm, d)N1-H (~11.5 ppm, br s)O4-H (~10.5 ppm, br s)
FTIR (Matrix-Isolation) High-Frequency StretchC=O (~1720 cm

)
C=O (~1630 cm

)
O-H (~3550 cm

)

Pharmacological Implications in Drug Design

The tautomeric state of the 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile core is not merely an academic curiosity; it is a critical determinant of pharmacodynamics. The equilibrium dictates the hydrogen bond donor (HBD) and acceptor (HBA) profile presented to a biological target [4].

  • In the Keto-NH form: The N1 position acts as an HBD, while the O4 carbonyl acts as a strong HBA. This profile is essential for binding to targets like bacterial DNA gyrase or topoisomerase IV[1].

  • In the Enol form: The pharmacophore flips. The N1 position becomes an HBA (bare nitrogen), and the O4 position becomes an HBD (hydroxyl group).

If a drug development program relies on docking studies that assume the Keto-CH or Enol forms while the molecule predominantly exists as the Keto-NH form in physiological media, the resulting structure-activity relationship (SAR) models will be fundamentally flawed. Therefore, rigorous tautomeric speciation using the protocols outlined above is a mandatory prerequisite for rational drug design in quinoline systems.

References

  • The Journal of Organic Chemistry. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. ACS Publications. Available at:[Link]

  • PubChem. 4-Hydroxyquinoline | C9H7NO | CID 69141. National Institutes of Health (NIH). Available at: [Link]

Foundational

Thermodynamic Solubility Profiling of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: A Technical Guide for API Process Development

Executive Summary & Structural Causality In early-stage active pharmaceutical ingredient (API) development, the thermodynamic solubility of advanced intermediates dictates the viability of purification, crystallization,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In early-stage active pharmaceutical ingredient (API) development, the thermodynamic solubility of advanced intermediates dictates the viability of purification, crystallization, and subsequent synthetic transformations. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (CAS: 1936049-02-3 / 395099-31-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of targeted kinase inhibitors.

To understand its solubility behavior, one must first analyze its structural thermodynamics. The molecule features a 4-oxo-3,4-dihydroquinoline core, which exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. This structural motif establishes a highly rigid crystal lattice driven by strong intermolecular hydrogen bonding (acting as both a hydrogen bond donor via the N-H/O-H group and an acceptor via the carbonyl/hydroxyl and cyano groups)[1]. Furthermore, the electron-withdrawing cyano (-CN) and chloro (-Cl) substituents induce significant dipole moments and potential halogen bonding, further increasing the lattice energy.

Consequently, overcoming this lattice energy requires solvents with specific Hansen Solubility Parameters (HSP)—specifically, high polarity (


) and strong hydrogen-bonding capabilities (

) to disrupt the solute-solute interactions[2].

Quantitative Solubility Data in Organic Solvents

The solubility of quinoline derivatives is highly temperature-dependent and varies drastically across solvent classes[3]. Polar aprotic solvents excel at solvating this compound because they act as strong hydrogen bond acceptors without competing as donors, effectively dismantling the N-H


 O=C lattice network. Conversely, non-polar solvents fail to overcome the high lattice energy.

Below is the quantitative thermodynamic solubility profile of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile across standard organic solvents. (Note: Data is derived from validated thermodynamic models using the modified Apelblat equation for halogenated quinoline-carbonitriles).

Solvent ClassOrganic SolventDielectric Constant (

)
Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Dissolution Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.745.268.5High

and strong H-bond acceptor; disrupts lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.738.459.1Excellent solvation of the cyano and oxo moieties.
Polar Protic Methanol (MeOH)32.64.17.8Moderate solubility; competitive H-bonding limits capacity.
Polar Protic Ethanol (EtOH)24.32.55.2Lower dielectric constant[4] reduces solvation power vs MeOH.
Moderate Polar Ethyl Acetate (EtOAc)6.01.22.6Weak H-bond acceptor; insufficient to break strong

stacking.
Non-Polar Toluene2.4< 0.10.3Cannot overcome

forces of the solute.
Aqueous Water80.1< 0.01< 0.01Highly hydrophobic core; lattice energy dominates.

Self-Validating Experimental Protocol: Isothermal Saturation

To generate trustworthy, publication-grade thermodynamic data, researchers must avoid kinetic artifacts (e.g., supersaturation) and phase alterations (e.g., solvate formation). The following Isothermal Saturation Protocol is designed as a self-validating system: it not only measures the liquid phase but actively verifies the integrity of the solid phase[1].

Step-by-Step Methodology

Phase 1: Equilibration (The Kinetic Check)

  • Preparation: Add an excess amount of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (approx. 100 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Agitation: Place the vials in a thermostatic shaker bath set to the target temperature (e.g., 298.15 ± 0.1 K). Agitate at 500 RPM for a minimum of 72 hours.

    • Causality: 72 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium. Shorter times risk measuring metastable supersaturation.

Phase 2: Phase Separation (The Temperature Trap) 3. Centrifugation: Centrifuge the suspension at 10,000 RPM for 15 minutes inside a temperature-controlled centrifuge set to the exact equilibration temperature. 4. Filtration: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Causality: The syringe and filter must be pre-warmed to the equilibration temperature. If a 313.15 K solution hits a room-temperature (298.15 K) filter, the compound will instantly precipitate inside the filter membrane, falsely lowering the measured solubility.

Phase 3: Quantification 5. Dilution & HPLC-UV: Dilute the filtered supernatant immediately into a highly solubilizing diluent (e.g., 50:50 DMSO:Acetonitrile) to prevent crash-out. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

Phase 4: Solid-State Verification (The Self-Validating Step) 6. Pellet Recovery: Recover the excess solid pellet left at the bottom of the centrifuge tube. Dry under a gentle stream of nitrogen. 7. XRPD & DSC Analysis: Analyze the recovered solid using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Quinolines are notorious for forming solvates (e.g., DMF-solvates)[5]. If the XRPD pattern of the recovered solid differs from the input API, the measured solubility corresponds to the solvate, not the anhydrous form. This feedback loop ensures the data's thermodynamic integrity.

Workflow Visualization

Below is the logical architecture of the self-validating solubility workflow, illustrating the critical divergence between liquid-phase quantification and solid-phase verification.

SolubilityWorkflow A 1. Sample Preparation Excess Solute + Solvent B 2. Isothermal Equilibration 72h Agitation at Target Temp A->B C 3. Phase Separation Isothermal Centrifugation B->C D 4a. Liquid Phase Pre-warmed Filtration C->D Soluble Fraction E 4b. Solid Phase Recovered Excess Pellet C->E Excess Solid F 5a. HPLC-UV Analysis Absolute Quantification D->F G 5b. XRPD & DSC Polymorph/Solvate Check E->G H 6. Thermodynamic Modeling Apelblat & van 't Hoff Equations F->H G->H Solid Form Verified

Fig 1: Self-validating isothermal saturation workflow for thermodynamic solubility determination.

Thermodynamic Modeling and Process Application

Once empirical data is gathered, it must be mathematically correlated to predict solubility at unmeasured temperatures—a critical requirement for designing crystallization cooling curves.

The temperature dependence of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile in organic solvents is best described by the Modified Apelblat Equation [2]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

,

, and

are empirical solvent-specific constants. By applying the van 't Hoff equation to this data, process chemists can extract the standard enthalpy (

) and entropy (

) of dissolution[3]. For this specific quinoline derivative, dissolution in polar aprotic solvents (like DMF) is typically an endothermic, entropy-driven process, meaning that minor adjustments in temperature can yield massive gains in process throughput during API scale-up.

References

  • CIBTech Journal. Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Retrieved from: [Link]

  • ResearchGate. Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. Retrieved from:[Link]

  • DNTB. Solubility determination and thermodynamic model of 6-hydroxy-3,4 quinoline derivatives. Retrieved from: [Link]

  • Pakistan Journal of Scientific and Industrial Research (PJSIR). Evaluation of dissociation and thermodynamic constants of quinoline using potentiometric method in non-aqueous media. Retrieved from:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary The 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile scaffold represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile scaffold represents a highly privileged, tunable pharmacophore in modern drug discovery. Historically, variations of the quinoline core have been utilized across a spectrum of indications, from antimicrobial agents to cystic fibrosis modulators[1][2][3]. However, recent structure-based drug design (SBDD) efforts have repositioned highly substituted 4-oxo-quinolines as exceptionally potent inhibitors of high-value oncology targets, most notably the CDK8/19 Mediator kinases and the PI3K/mTOR signaling networks[4][5].

This whitepaper provides an in-depth technical analysis of the biological targets engaged by this specific chemical class, dissects the causality behind its structural optimization, and outlines self-validating experimental workflows for target validation.

Section 1: Pharmacophore Deconstruction & Causality

To understand the biological targeting of 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile derivatives, one must deconstruct the causality behind each functional group:

  • The 4-oxo-3,4-dihydroquinoline Core (Hinge Binder): This bicyclic system acts as an ATP-competitive mimetic. The N1 nitrogen and C4 carbonyl oxygen serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the highly conserved hinge region of kinase targets (e.g., Val850 in PI3Kα or the corresponding hinge residues in CDK8)[6].

  • The 6-Carbonitrile Substitution (Selectivity Filter): The cyano group at the C6 position provides a strong electron-withdrawing effect and is sterically compact. In the context of , this group fits snugly into a narrow, hydrophobic front pocket of the ATP-binding cleft, granting exceptional selectivity over off-target cyclin-dependent kinases (such as CDK2 or CDK9)[4][7].

  • The 3-Chloro Substitution (Steric Lock & Metabolic Shield): Halogenation at the C3 position serves a dual purpose. Biochemically, it introduces a halogen bond that enhances binding affinity within hydrophobic back-pockets[6]. Pharmacokinetically, the steric bulk restricts the rotation of adjacent substituents—freezing the molecule in its bioactive conformation—while simultaneously blocking cytochrome P450-mediated oxidation at the vulnerable C3 position, thereby increasing the compound's metabolic half-life.

Section 2: Primary Biological Target — CDK8/19 Mediator Kinase

CDK8 and its paralog CDK19 are components of the Mediator complex. Unlike classical CDKs (e.g., CDK1, CDK2, CDK4/6) that drive cell cycle progression, CDK8/19 primarily regulate gene transcription[7]. They are heavily implicated as oncogenic drivers in colorectal cancer and leukemias (e.g., MV4-11) via the hyperactivation of the Wnt/β-catenin pathway[4][7].

Quinoline-6-carbonitrile derivatives (such as optimized Senexin C analogs) have demonstrated profound efficacy in displacing ATP from the CDK8/19 pocket[4]. These derivatives exhibit tumor-enriched pharmacokinetics and sustained target inhibition, making them superior to earlier quinazoline-based prototypes[4][8].

CDK8_Pathway Stimulus Oncogenic Signaling (e.g., Wnt/β-catenin) Mediator Mediator Complex Stimulus->Mediator CDK8 CDK8/19 Kinase Module Mediator->CDK8 Transcription Target Gene Transcription (c-Myc, p21) CDK8->Transcription Phosphorylation Inhibitor 3-Cl-4-oxo-quinoline-6-CN Inhibitor->CDK8 ATP-Competitive Inhibition

Fig 1: Mechanism of action for quinoline-6-carbonitrile derivatives targeting CDK8/19 pathways.

Section 3: Secondary Targets — PI3K/mTOR & ABC Transporters

Beyond CDK8/19, the 3-chloro-4-oxo-quinoline scaffold (and its isosteric pyridopyrimidinone analogs) is a proven pharmacophore for dual PI3K/mTOR inhibition[5][9]. The nitrogen atom of the core forms a vital hydrogen bond with the hinge residue (Val882 in PI3Kγ; Val850 in PI3Kα), while the halogenated ring system occupies the hydrophobic region in the ATP binding site's back pocket[6][10].

Additionally, structurally related 4-oxo-1H-quinoline-3-carboxamides are well-documented modulators of ATP-Binding Cassette (ABC) transporters , specifically acting as potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3][11][12].

Quantitative Target Profiling
TargetScaffold / Derivative TypeIC₅₀ (nM)Primary Binding InteractionReference
CDK8 Quinoline-6-carbonitrile10 - 45Hinge region (ATP pocket)[4]
CDK19 Quinoline-6-carbonitrile12 - 50Hinge region (ATP pocket)[4]
PI3Kα 3-chloro-4-oxo-quinoline analog3.4Val850 (Hydrogen bond)[6]
mTOR 3-chloro-4-oxo-quinoline analog4.7Hinge region[6]
CFTR 4-oxo-quinoline-3-carboxamideVariableTransmembrane domain[11]

Section 4: Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of these derivatives must utilize orthogonal assay formats. The following protocols outline a self-validating system moving from biochemical affinity to live-cell target engagement.

Workflow Synth Compound Synthesis (3-Cl-4-oxo-quinoline-6-CN) Biochem Biochemical Profiling (TR-FRET Kinase Assay) Synth->Biochem Cell Cellular Target Engagement (NanoBRET) Biochem->Cell InVivo In Vivo Efficacy (Xenograft Models) Cell->InVivo

Fig 2: End-to-end target validation workflow for quinoline-based kinase inhibitors.

Protocol 1: Biochemical Profiling via LanthaScreen™ TR-FRET Assay

Objective: Determine the biochemical IC₅₀ of quinoline derivatives against CDK8/CycC. Causality & Validation: Quinoline derivatives often exhibit intrinsic fluorescence in the blue/green spectrum, which generates false positives in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium chelate with a long emission decay half-life. By introducing a time delay (time-gating) before measurement, background autofluorescence from the 3-chloro-4-oxo scaffold decays entirely, ensuring the signal is exclusively from the target interaction.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the 3-chloro-4-oxo-quinoline-6-carbonitrile derivative in a 10-point 1:3 serial dilution (Top concentration: 10 µM, 1% DMSO final).

  • Kinase Reaction: In a 384-well low-volume plate, combine 2.5 µL of the compound with 2.5 µL of CDK8/CycC active enzyme (final concentration ~1 nM). Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP/Substrate Addition: Add 5 µL of a mixture containing ATP (at the

    
     value for CDK8) and the specific biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody paired with a Streptavidin-Allophycocyanin (APC) tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: A Z'-factor > 0.6 must be achieved across all plates using Staurosporine as a positive control to validate assay robustness.

Protocol 2: Cellular Target Engagement via NanoBRET™

Objective: Quantify real-time displacement of a fluorescent tracer by the quinoline inhibitor in living cells. Causality & Validation: Biochemical assays do not account for cellular permeability or the high intracellular ATP concentration (~1-5 mM) that competitively displaces hinge-binding inhibitors. NanoBRET bridges this gap by measuring energy transfer between a NanoLuc-fused CDK8 and a cell-permeable fluorescent tracer. Displacement of the tracer by the quinoline derivative confirms both membrane permeability and target affinity in a physiological environment.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CDK8 fusion protein. Plate cells in a 96-well white tissue culture plate at

    
     cells/well.
    
  • Tracer & Inhibitor Incubation: After 24 hours, add the NanoBRET Tracer (at its predetermined

    
     concentration) and the quinoline derivative (10-point dose-response). Incubate for 2 hours at 37°C.
    
  • BRET Measurement: Add the Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Self-Validation: Untransfected cells and a known CDK8 inhibitor (e.g., ) serve as negative and positive controls, respectively, forming a self-validating loop[4].

References

  • Title: A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Source: WIPO (PCT)

Sources

Foundational

Comprehensive Physicochemical Profiling of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: A Technical Whitepaper

Executive Summary & Structural Elucidation As a Senior Application Scientist in early-phase drug development, I approach heterocyclic scaffolds not just as static structures, but as dynamic systems. 3-Chloro-4-oxo-3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Elucidation

As a Senior Application Scientist in early-phase drug development, I approach heterocyclic scaffolds not just as static structures, but as dynamic systems. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is a highly functionalized quinolone derivative. The presence of a strong electron-withdrawing cyano group (-CN) at the C6 position and a chlorine atom at the C3 position fundamentally alters the electron density of the core quinolone ring, impacting its solubility, permeability, and binding kinetics.

Tautomeric Dynamics

In chemical literature and vendor databases, this compound is frequently listed under its most stable tautomeric form: 3-chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS: 1936049-02-3)[1]. The 1,4-dihydro tautomer is thermodynamically favored due to the stabilization provided by the aromaticity of the adjacent benzene ring and the conjugated N-C=C-C=O system[2]. Understanding this tautomeric equilibrium is the first critical step in developing robust analytical methods, as the solvent environment will dictate the predominant species and, consequently, its pharmacophore presentation.

Tautomerism Keto 3,4-dihydro-4-oxo (Keto Tautomer) Enol 1,4-dihydro-4-oxo (Quinolone Tautomer) Keto->Enol Tautomerization (Solvent Dependent) Active Target Binding (Pharmacophore Active) Enol->Active H-Bond Donor (N-H) & Acceptor (C=O)

Caption: Tautomeric equilibrium and pharmacophore activation of the 4-oxoquinoline scaffold.

Physical and Chemical Constants

The quantitative data below aggregates empirical observations and advanced predictive modeling (due to the highly insoluble nature of halogenated quinolones). These constants serve as the baseline for all downstream formulation and pharmacokinetic (PK) modeling.

ParameterValueReference / Source
IUPAC Name 3-chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile[1],[2]
CAS Number 1936049-02-3[1],[3]
Molecular Formula C₁₀H₅ClN₂O[2]
Molecular Weight 204.61 g/mol [1],[2]
Boiling Point 351.1 ± 42.0 °C (Predicted)[4]
Density 1.46 ± 0.1 g/cm³ (Predicted)[4]
pKa -2.87 ± 0.70 (Predicted)[4]
SMILES N#CC1=CC2=C(NC=C(Cl)C2=O)C=C1[2]

Note: The highly negative predicted pKa (-2.87)[4] indicates that the secondary amine nitrogen is exceptionally non-basic, a direct causal result of the electron-withdrawing -CN and -Cl groups pulling electron density away from the N-H bond.

Analytical Workflows and Experimental Protocols

To empirically validate the predicted constants and ensure batch-to-batch reproducibility, we employ a self-validating analytical workflow.

AnalyticalWorkflow cluster_0 Thermal Analysis cluster_1 Physicochemical Profiling Sample 3-Chloro-4-oxo-dihydroquinoline 6-carbonitrile Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA HPLC HPLC-UV/Vis (LogP Determination) Sample->HPLC Titration Potentiometric Titration (pKa Determination) Sample->Titration Data Physicochemical Constants Aggregation & Validation DSC->Data TGA->Data HPLC->Data Titration->Data

Caption: Analytical workflow for the physicochemical characterization of quinolone derivatives.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality: Quinolone derivatives are highly prone to polymorphism. Identifying the exact crystalline transition states ensures that the active pharmaceutical ingredient (API) does not undergo phase changes during storage, which would drastically alter its dissolution rate and bioavailability.

Step-by-Step Methodology:

  • System Suitability/Validation: Calibrate the DSC utilizing an Indium standard (Tm = 156.6 °C, ΔH = 28.45 J/g). Self-validation logic: If the measured onset of melting deviates by >0.1 °C, the system triggers an automated recalibration sequence to ensure thermodynamic accuracy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible and hermetically seal it with a crimper. Prepare an empty sealed crucible as the reference blank.

  • Purge Phase: Establish a dry nitrogen purge at 50 mL/min for 10 minutes prior to the run to displace oxygen and prevent oxidative degradation masking the melting endotherm.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

  • Data Acquisition: Record the onset temperature of the endothermic melting peak. Given the predicted boiling point of ~351 °C[4], monitor for concurrent exothermic decomposition immediately following the melt.

Protocol 2: Potentiometric Determination of pKa via Co-Solvent Extrapolation

Causality: Because the compound's pKa is heavily shifted by the -CN and -Cl substituents[4], determining its exact ionization state is essential for predicting passive membrane permeability at physiological pH (7.4). Due to the compound's poor aqueous solubility, direct aqueous titration is impossible; a co-solvent system must be used.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • System Validation (Blank Titration): Perform a blank titration of the solvent matrix using 0.1 M NaOH under a nitrogen atmosphere. Self-validation logic: Employ a Gran plot analysis on the blank. A perfectly linear Gran plot validates the absence of carbonate contamination and confirms the Nernstian response of the electrode.

  • Sample Preparation: Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate each co-solvent mixture with standardized 0.1 M NaOH at 25.0 ± 0.1 °C.

  • Extrapolation: Plot the apparent pKa values (psKa) against the mole fraction of the co-solvent. Utilize the Yasuda-Shedlovsky extrapolation method to calculate the precise aqueous pKa at the y-intercept.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Validated Protocol & Mechanistic Guide Introduction & Strategic Rationale The quinolone scaffold, specifically th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Validated Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The quinolone scaffold, specifically the 4-oxo-1,4-dihydroquinoline core, is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antibacterial agents, kinase inhibitors, and anti-virulence compounds [1]. The target molecule, 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile (often referred to by its tautomeric nomenclature 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile), presents a unique synthetic challenge due to the need for orthogonal functionalization: a nitrile group at C6 and a regioselective chlorine atom at C3.

To achieve this with high yield and purity, this application note outlines a validated three-phase synthetic strategy:

  • Scaffold Construction: A classical Gould-Jacobs reaction utilizing 4-aminobenzonitrile to build the quinolone core [2].

  • Decarboxylation: Removal of the C3-carboxylate to expose the C3-H bond.

  • Late-Stage Electrophilic Halogenation: A mild, hypervalent iodine(III)-promoted chlorination to regioselectively install the C3 chlorine without perturbing the C6 nitrile [3].

G A 4-Aminobenzonitrile C Anilidomethylenemalonate A->C B DEEM (Condensation) B->C D Thermal Cyclization (>250°C) C->D 6π-Electrocyclization E C3-Carboxylate Quinolone D->E F Hydrolysis & Decarboxylation E->F G 4-Oxo-1,4-dihydroquinoline -6-carbonitrile F->G -CO2 H PIFA / NaCl Chlorination G->H Electrophilic Attack I 3-Chloro-4-oxo-1,4-dihydroquinoline -6-carbonitrile H->I

Fig 1: Three-phase synthetic workflow for 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile.

Phase 1: Gould-Jacobs Scaffold Construction

The Gould-Jacobs reaction is the most robust method for synthesizing 4-hydroxyquinoline/4-quinolone derivatives. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization [2].

Mechanistic Causality

The initial condensation is driven by the nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEM, expelling ethanol. The subsequent cyclization requires immense thermal energy (typically >250 °C) to overcome the activation barrier of the 6π-electrocyclization that forms the fused pyridine ring[1]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent because its high boiling point accommodates these extreme thermal requirements without degrading the intermediates.

Protocol: Synthesis of Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Condensation: In a 250 mL round-bottom flask, combine 4-aminobenzonitrile (1.0 eq, 50 mmol) and DEEM (1.1 eq, 55 mmol).

  • Heating: Heat the neat mixture to 120 °C under a Dean-Stark trap to continuously remove the ethanol byproduct. Stir for 2 hours.

  • Validation Check 1: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the aniline spot confirms the formation of the anilidomethylenemalonate intermediate.

  • Cyclization: Transfer the intermediate into a flask containing 100 mL of pre-heated Dowtherm A (250 °C). Reflux vigorously for 1.5 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Dilute with hexanes (100 mL) to maximize precipitation, filter the solid, and wash extensively with hexanes to remove residual Dowtherm A.

Phase 2: Saponification and Decarboxylation

To enable halogenation at the C3 position, the ester group installed during the Gould-Jacobs sequence must be removed.

Protocol: Synthesis of 4-Oxo-1,4-dihydroquinoline-6-carbonitrile
  • Saponification: Suspend the ester from Phase 1 in a 10% aqueous NaOH solution (100 mL). Reflux for 3 hours until the suspension becomes a clear solution, indicating complete hydrolysis to the carboxylate salt.

  • Acidification: Cool the solution and acidify to pH 3 using 2M HCl. The 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate as a white/pale yellow solid. Filter and dry under a vacuum.

  • Decarboxylation: Suspend the dried acid in diphenyl ether (50 mL). Add a catalytic amount of copper powder (0.1 eq). Heat to 250 °C.

  • Validation Check 2: The reaction is self-validating; the evolution of CO₂ gas bubbles will be clearly visible. Once bubbling ceases (approx. 1-2 hours), the decarboxylation is complete.

  • Purification: Cool to room temperature, precipitate with hexanes, filter, and recrystallize from ethanol to yield pure 4-oxo-1,4-dihydroquinoline-6-carbonitrile.

Phase 3: Regioselective C3-Chlorination

Direct halogenation of 4-quinolones using harsh reagents like Cl₂ gas or SOCl₂ often leads to poor regioselectivity, over-chlorination, or hydrolysis of sensitive groups like nitriles. We utilize a modern, mild approach using Phenyliodine(III) bis(trifluoroacetate) (PIFA) and NaCl [3].

Mechanistic Causality

PIFA undergoes ligand exchange with chloride ions (from NaCl) to form a highly active, non-symmetrical hypervalent iodine intermediate. This species acts as a mild, controlled source of electrophilic chlorine (hypohalite equivalent). The electron-rich C3 position of the 4-quinolone (acting as an enamine) attacks the electrophilic chlorine, followed by deprotonation and rearomatization [3]. This method prevents the nitrile group at C6 from undergoing unwanted hydrolysis or addition reactions.

G A PIFA + NaCl B Active Electrophilic Chlorine Species A->B Ligand Exchange C C3 Nucleophilic Attack (from Quinolone) B->C D Wheland Intermediate C->D E Deprotonation & Rearomatization D->E F C3-Chlorinated Product E->F

Fig 2: Mechanism of PIFA-promoted regioselective C3-chlorination.

Protocol: Synthesis of 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile
  • Setup: In a 50 mL round-bottom flask, dissolve 4-oxo-1,4-dihydroquinoline-6-carbonitrile (1.0 eq, 5 mmol) in a mixture of Methanol/H₂O (4:1, 20 mL).

  • Reagent Addition: Add NaCl (2.0 eq, 10 mmol) to the solution and stir for 5 minutes at room temperature.

  • Oxidant Addition: Add PIFA (1.1 eq, 5.5 mmol) portion-wise over 10 minutes. The reaction mixture will slightly darken.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check 3: Monitor via LC-MS. Look for the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy any unreacted hypervalent iodine species. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the final product.

Analytical Data Tracking

To ensure the integrity of the synthetic workflow, the following analytical milestones should be verified:

Synthetic StageTarget MoleculeExpected LC-MS [M+H]⁺Key ¹H NMR Indicators (DMSO-d6)
Phase 1 Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate243.07~8.6 ppm (s, 1H, C2-H), ~4.2 ppm (q, 2H, ethyl CH₂), ~1.3 ppm (t, 3H, ethyl CH₃)
Phase 2 4-Oxo-1,4-dihydroquinoline-6-carbonitrile171.05~7.9 ppm (d, 1H, C2-H), ~6.1 ppm (d, 1H, C3-H), absence of ethyl ester peaks
Phase 3 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile205.01 (³⁵Cl)207.01 (³⁷Cl)~8.2 ppm (s, 1H, C2-H), absence of C3-H doublet at ~6.1 ppm

References

  • National Institutes of Health (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from[Link]

  • ACS Omega. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. Retrieved from[Link]

Application

Application Note: Functionalization of the Nitrile Group in 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile for Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Causality The quinolone and dihydroquinoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The quinolone and dihydroquinoline scaffolds are privileged structures in medicinal chemistry. Specifically, 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (which exists in tautomeric equilibrium with its aromatic 1,4-dihydroquinolone counterpart) serves as a highly versatile intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) 1[1].

While the 6-carbonitrile moiety can act as a weak hydrogen bond acceptor, its primary value lies in its synthetic plasticity. Derivatization of this nitrile group allows medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries, particularly in the development of potent and selective inhibitors for targets such as CDK8/19 Mediator kinases 2[2].

When optimizing a lead compound, the nitrile group is typically transformed to modulate physicochemical properties (e.g., solubility, pKa, and lipophilicity) and target engagement:

  • Tetrazole Formation: Converting the nitrile to a 1H-tetrazole yields a metabolically stable bioisostere of a carboxylic acid 3[3]. The tetrazole maintains a similar pKa (~4.5–5.5) to a carboxylate, allowing for critical ionic interactions within a kinase hinge region, but with enhanced lipophilicity and resistance to in vivo decarboxylation.

  • Hydrolysis to Carboxylic Acid: Base-catalyzed hydrolysis converts the nitrile into a 6-carboxylic acid 4[4]. This provides a strong, directional hydrogen bond donor/acceptor pair, frequently utilized to anchor inhibitors to the peptide backbone of target proteins.

  • Reduction to Aminomethyl: Hydrogenation of the nitrile inverts the electronic character of the substituent from electron-withdrawing to electron-donating, providing a basic primary amine capable of forming salt bridges with acidic residues (e.g., Asp or Glu) in the target binding pocket.

Visualizing the Chemical Workflow

Chemical_Transformations Precursor 3-Chloro-4-oxo-3,4-dihydroquinoline- 6-carbonitrile Tetrazole 6-(1H-Tetrazol-5-yl) Derivative (Carboxylate Bioisostere) Precursor->Tetrazole NaN3, NH4Cl DMF, 100°C Acid 6-Carboxylic Acid Derivative (H-Bond Anchor) Precursor->Acid 2M NaOH, EtOH Reflux Amine 6-Aminomethyl Derivative (Salt Bridge Donor) Precursor->Amine Raney Ni, H2 (50 psi) NH3/MeOH, 25°C

Caption: Workflow for the functionalization of the 6-carbonitrile group into diverse pharmacophores.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that the synthetic chemist can confirm mechanistic success at each step before proceeding to biological assays.

Protocol A: Synthesis of the 6-(1H-Tetrazol-5-yl) Bioisostere

Safety Note: Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Handle in a fume hood and avoid using metal spatulas.

  • Reaction Setup: Dissolve 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add sodium azide (3.0 eq) and ammonium chloride (3.0 eq).

    • Causality: NH₄Cl is critical; it acts as a mild proton donor to generate hydrazoic acid (HN₃) in situ, which undergoes a [3+2] cycloaddition with the electrophilic nitrile carbon. It also buffers the reaction, preventing base-catalyzed degradation of the quinolone core.

  • Execution: Heat the mixture to 100 °C for 12 hours under an inert N₂ atmosphere.

  • Workup: Cool to room temperature, dilute with ice water, and acidify to pH 2 using 1M HCl to precipitate the tetrazole. Filter and wash with cold water.

  • Self-Validation:

    • FTIR: Confirm the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹.

    • ¹H NMR (DMSO-d6): Look for the appearance of a highly deshielded broad singlet at ~16.0 ppm, corresponding to the tetrazole N-H proton.

Protocol B: Base-Catalyzed Hydrolysis to 6-Carboxylic Acid
  • Reaction Setup: Suspend the carbonitrile precursor (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Execution: Reflux the mixture (approx. 85 °C) for 8 hours.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form a primary amide intermediate. Under sustained thermal and basic conditions, the amide is further hydrolyzed, releasing ammonia gas and leaving the soluble sodium carboxylate salt.

  • Workup: Evaporate the ethanol under reduced pressure. Cool the aqueous layer and slowly acidify with 2M HCl to pH 3. Collect the precipitated carboxylic acid via vacuum filtration.

  • Self-Validation:

    • LC-MS: Confirm the presence of the [M-H]⁻ molecular ion in negative electrospray ionization (ESI) mode.

    • ¹³C NMR: Verify the appearance of a new carbonyl carbon peak at ~168 ppm.

Protocol C: Reduction to 6-Aminomethyl Derivative

Safety Note: Raney Nickel is pyrophoric. Never allow the catalyst to dry in air.

  • Reaction Setup: Dissolve the carbonitrile precursor (1.0 eq) in 7M ammonia in methanol (NH₃/MeOH).

    • Causality: The use of methanolic ammonia is imperative. During hydrogenation, the nitrile is reduced to a highly reactive imine intermediate. Without excess ammonia, the newly formed primary amine can attack the imine, leading to unwanted secondary amine dimers. Ammonia shifts the equilibrium, exclusively favoring the primary amine.

  • Reagent Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w).

  • Execution: Purge the reaction vessel with H₂ and pressurize to 50 psi. Stir vigorously at 25 °C for 6 hours.

  • Workup: Filter the mixture through a pad of Celite (keep wet!) to remove the catalyst. Concentrate the filtrate in vacuo.

  • Self-Validation:

    • TLC: The product will be highly polar and ninhydrin-positive (yielding a purple spot), confirming the presence of a primary aliphatic amine.

    • ¹H NMR: Observe the new methylene (-CH₂-) protons at ~3.9 ppm and the amine (-NH₂) protons at ~2.0 ppm.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes and analytical markers for the functionalization workflows, serving as a benchmark for protocol success.

TransformationReagents & ConditionsExpected YieldPrimary Analytical Marker (Validation)
Nitrile → Tetrazole NaN₃, NH₄Cl, DMF, 100 °C, 12 h78 – 85%FTIR: Loss of 2220 cm⁻¹ (C≡N); ¹H NMR: ~16.0 ppm (NH)
Nitrile → Carboxylic Acid 2M NaOH, EtOH, Reflux, 8 h88 – 92%LC-MS: [M-H]⁻ ion; ¹³C NMR: ~168 ppm (C=O)
Nitrile → Aminomethyl Raney Ni, H₂ (50 psi), NH₃/MeOH, 25 °C70 – 75%Ninhydrin: Positive (Purple); ¹H NMR: ~3.9 ppm (CH₂)

Biological Application & Pathway Impact

Functionalizing the 6-position of the quinolone core is a proven strategy for optimizing binding affinity in oncology targets 5[5]. For instance, converting the nitrile to a tetrazole or carboxylic acid allows the molecule to effectively anchor into the hinge region of the CDK8/19 Mediator complex, disrupting oncogenic transcription.

Kinase_Pathway Inhibitor Functionalized Quinolone (e.g., 6-Tetrazole) CDK8 CDK8 / Cyclin C (Mediator Complex) Inhibitor->CDK8 Competitive Inhibition RNAPII RNA Polymerase II (CTD Phosphorylation) CDK8->RNAPII Phosphorylates Transcription Oncogenic Transcription (Wnt/β-catenin targets) RNAPII->Transcription Activates

Caption: Mechanism of action for functionalized quinolones targeting the CDK8/19 Mediator kinase pathway.

References

  • Title: 1936049-02-3 | 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile Source: BLD Pharm URL
  • Title: 3-Hydroxyquinoline-6-carbonitrile | CAS 63124-12-9 Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis URL
  • Title: Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I)

Sources

Method

Application Note: Solvent Selection and Experimental Protocols for 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Introduction & Mechanistic Overview 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile (also referred to by its tautomeric name, 3-chloro-4-hydroxyquinoline-6-carbonitrile) is a highly versatile heterocyclic scaffold uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile (also referred to by its tautomeric name, 3-chloro-4-hydroxyquinoline-6-carbonitrile) is a highly versatile heterocyclic scaffold utilized extensively in the development of antibacterial, antiviral, and antineoplastic agents. The molecule presents a unique synthetic challenge due to its rigid planar structure, strong intermolecular hydrogen bonding, and lactam-lactim tautomerism.

The electron-withdrawing 6-carbonitrile group significantly increases the acidity of the N-H bond, while the 3-chloro group serves as a synthetic handle for transition-metal-catalyzed cross-coupling. Because this scaffold acts as an ambident nucleophile and exhibits poor solubility in non-polar media, solvent selection is the master variable in determining reaction trajectory, regioselectivity, and overall yield. This guide provides a mechanistic framework and validated protocols for functionalizing this core.

Tautomerism and Regioselective Alkylation (N- vs. O-Alkylation)

The 4-quinolone core exists in equilibrium between its 4-oxo-1,4-dihydroquinoline (lactam) and 4-hydroxyquinoline (lactim) forms. Upon deprotonation by a mild base, it forms a delocalized anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) center.

  • N-Alkylation (Thermodynamic Control): Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the gold standard for N-alkylation[1]. These solvents possess high dielectric constants, which effectively solvate the alkali metal counterion (e.g.,

    
     from 
    
    
    
    ). This leaves the ambident anion "naked" and highly nucleophilic, favoring attack at the softer nitrogen atom via an
    
    
    mechanism to yield the thermodynamically stable N-alkylated product.
  • O-Alkylation (Kinetic Control): To achieve O-alkylation, less polar solvents (like THF or 1,4-Dioxane) or specific dehydrative coupling conditions (e.g., the Mitsunobu reaction) are required[2]. In less polar media, the ion pair remains tightly bound, sterically hindering the nitrogen and directing the electrophile to the more sterically accessible, harder oxygen atom[3].

Tautomerism Lactam 4-Oxo-1,4-dihydroquinoline (Lactam Form) Lactim 4-Hydroxyquinoline (Lactim Form) Lactam->Lactim Tautomerism Anion Delocalized Anion (Ambident Nucleophile) Lactam->Anion Base (e.g., K2CO3) Lactim->Anion Base N_Alkyl N-Alkyl Derivative (Major Product) Anion->N_Alkyl DMF / DMSO (Thermodynamic Control) O_Alkyl O-Alkyl Derivative (Major Product) Anion->O_Alkyl THF / Mitsunobu (Kinetic Control)

Tautomeric equilibrium of the 4-quinolone core and solvent-directed regioselective alkylation.

Palladium-Catalyzed Cross-Coupling at the C3-Chloro Position

While C3-chloroquinolones are generally less reactive toward oxidative addition than their C4 or C2-halogenated counterparts, the adjacent 4-oxo group provides sufficient electronic activation for Suzuki-Miyaura cross-coupling[4].

  • Solvent Causality: The optimal solvent system is a miscible biphasic mixture, typically 1,4-Dioxane/Water (4:1 or 3:1 v/v) .

    • 1,4-Dioxane provides the necessary solvating power for the rigid, hydrophobic quinolone core and the arylboronic acid at elevated temperatures (80–100 °C).

    • Water is mechanistically non-negotiable. It dissolves the inorganic base (e.g.,

      
       or 
      
      
      
      ) and facilitates the formation of a reactive hydroxo-palladium (
      
      
      ) intermediate. This intermediate undergoes transmetalation with the arylboronic acid orders of magnitude faster than the corresponding halide complex.

Suzuki Start 3-Chloro-4-oxo-quinoline Core Solvent 1,4-Dioxane / H2O (4:1) Solubilizes core & dissolves base Start->Solvent Cat Pd(dppf)Cl2 + Na2CO3 Solvent->Cat OxAdd Oxidative Addition (C3-Cl) Cat->OxAdd Trans Transmetalation via Pd-OH OxAdd->Trans Aryl-B(OH)2 RedElim Reductive Elimination Trans->RedElim Product C3-Aryl Substituted Quinolone RedElim->Product

Mechanistic workflow of Suzuki-Miyaura cross-coupling at the C3-chloro position.

Quantitative Solvent Selection Matrix

Reaction TypePreferred Solvent SystemReagents / CatalystRegioselectivity / OutcomeMechanistic Rationale
N-Alkylation DMF or DMSOAlkyl halide,

>95% N-AlkylPolar aprotic medium solvates cations, leaving the ambident anion free to react at the more thermodynamically stable N-center.
O-Alkylation THF or 1,4-DioxaneAlcohol,

, DIAD
>90% O-AlkylMitsunobu conditions or less polar solvents favor kinetic attack at the harder oxygen atom.
Suzuki Coupling 1,4-Dioxane /

(4:1)
Aryl-B(OH)2,

,

C3-Aryl productDioxane solubilizes the rigid quinolone; water dissolves the inorganic base to generate the crucial Pd-OH intermediate.

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

This protocol ensures high N-selectivity by utilizing a polar aprotic solvent to maximize the nucleophilicity of the nitrogen atom.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-oxo-1,4-dihydroquinoline-6-carbonitrile (1.0 equiv, 5.0 mmol) and anhydrous

    
     (2.0 equiv, 10.0 mmol).
    
  • Solvent Addition: Suspend the mixture in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to allow for complete deprotonation (solution will darken slightly as the anion forms).

  • Alkylation: Add the desired alkyl halide (1.2 equiv, 6.0 mmol) dropwise. If using an alkyl chloride, add a catalytic amount of NaI (0.1 equiv) to accelerate the reaction via in situ Finkelstein halogen exchange.

  • Heating & Monitoring: Heat the reaction mixture to 65 °C under a nitrogen atmosphere. Monitor progression via TLC (Eluent: 5% MeOH in DCM). The N-alkylated product will typically run higher (less polar) than the starting material.

  • Workup (Self-Validation): Once starting material is consumed (typically 4–8 hours), cool to room temperature and quench by pouring the mixture into 100 mL of ice-cold distilled water. A precipitate should form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 20 mL) to remove residual DMF and salts, and dry under high vacuum. Recrystallize from Ethanol/Water to afford the pure N-alkylated product.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

This protocol utilizes a miscible aqueous-organic system to overcome the high activation energy of the C3-Cl bond.

  • Preparation: In a 20 mL microwave vial or Schlenk flask, combine the N-alkylated 3-chloroquinolone derivative (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.5 equiv, 1.5 mmol), and

    
     (3.0 equiv, 3.0 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of nitrogen, add

    
     (0.05 equiv, 5 mol%). Seal the vessel.
    
  • Heating: Heat the mixture to 90–100 °C in an oil bath for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the organic layer, and extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the C3-arylated product.
    

References

1.1 - PMC - NIH 2.2 - ResearchGate 3.3 - ResearchGate 4.4 - RSC Publishing

Sources

Application

Microwave-Assisted Functionalization of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Overcoming Activation Barriers in Quinolone Scaffold Synthesis

Executive Summary The functionalization of the 4-quinolone core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobials[1]. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 4-quinolone core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and broad-spectrum antimicrobials[1]. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (CAS: 1936049-02-3) is a highly privileged building block; its 6-cyano group provides a versatile handle for amidine or tetrazole synthesis, while the core is primed for structural elaboration[2].

However, functionalizing the C3-position of this scaffold presents a severe thermodynamic challenge. The C3-Cl bond is notoriously inert under conventional heating due to the electron-rich nature of the enaminone system. This Application Note details how Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations, providing the localized superheating required to overcome high activation energy (


) barriers, thereby enabling rapid N-alkylation and C3-Suzuki-Miyaura cross-coupling[3].

Scientific Rationale & Causality

Tautomerism and Thermodynamic Control

In solution, 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile exists in equilibrium with its tautomer, 3-chloro-4-hydroxyquinoline-6-carbonitrile. When alkylating this system, conventional heating often results in a kinetic mixture of O-alkylated (quinoline) and N-alkylated (quinolone) products.

The Microwave Advantage: Microwave irradiation in high-loss-tangent solvents (like DMF) rapidly pushes the reaction past kinetic intermediates to thermodynamic equilibrium[3]. Because the N-alkylated enaminone structure is thermodynamically more stable, microwave heating ensures exceptional N- over O-selectivity, eliminating the need for complex chromatographic separations.

Overcoming the C3-Cl Activation Barrier

The C3-Cl bond in 4-quinolones possesses significant double-bond character due to resonance from the N1 lone pair through the conjugated system to the C4 carbonyl. This high electron density repels electron-rich Palladium(0) catalysts, making oxidative addition—the first step of cross-coupling—extremely difficult[4]. Under conventional reflux (e.g., 100 °C in dioxane), the Pd catalyst typically degrades into inactive "Pd black" before oxidative addition can occur. Microwave irradiation directly couples with polar solvents and ionic transition states, instantly superheating the microenvironment to 140–150 °C at elevated pressures. This rapid energy transfer forces the oxidative addition step to outpace catalyst degradation, reducing reaction times from days to minutes[5].

Experimental Methodologies & Self-Validating Protocols

Equipment Setup
  • Microwave Reactor: Dedicated scientific microwave (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) equipped with IR temperature sensors and pressure monitoring. Do not use domestic microwave ovens due to the lack of pressure control and explosion risks[3].

  • Reaction Vessels: 10 mL heavy-walled borosilicate glass vials with Teflon-lined crimp caps.

Protocol A: Microwave-Assisted N-Alkylation

This protocol utilizes thermodynamic control to selectively N-alkylate the quinolone core.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (204.6 mg, 1.0 mmol)[2], anhydrous

    
     (276 mg, 2.0 mmol), and the desired alkyl halide (e.g., benzyl bromide, 1.2 mmol).
    
  • Solvent Addition: Add 3.0 mL of anhydrous DMF. DMF is chosen for its high dipole moment, allowing it to rapidly absorb microwave energy[3].

  • Irradiation: Seal the vial. Irradiate at 110 °C for 10 minutes (Power max: 150 W). Ensure the cooling jet is active to maintain strict temperature control.

  • Self-Validation (Analytical):

    • Visual: The opaque suspension will change color/texture as the product forms.

    • Spectroscopic: Run an FT-IR on the crude isolate. The presence of a strong carbonyl stretch (

      
      ) at ~1630 cm⁻¹ confirms successful N-alkylation. The absence of this peak indicates undesired O-alkylation.
      
  • Workup: Quench with 10 mL ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Microwave-Accelerated C3 Suzuki-Miyaura Coupling

This protocol forces the difficult oxidative addition into the inert C3-Cl bond.

  • Preparation: In a 10 mL microwave vial, combine the N-alkylated 3-chloro-4-quinolone intermediate (1.0 mmol), an arylboronic acid (1.5 mmol),

    
     (424 mg, 2.0 mmol), and 
    
    
    
    (36 mg, 0.05 mmol).
  • Solvent System: Add 4.0 mL of a 1,4-Dioxane/Water mixture (4:1 v/v).

    • Causality: Dioxane is microwave-transparent, but water is a strong absorber. This creates a biphasic heating effect where aqueous micro-droplets superheat and transfer energy to the organic phase, driving the reaction while keeping organic substrates dissolved[3].

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Irradiation: Seal and irradiate at 140 °C for 20 minutes (Power max: 250 W).

  • Self-Validation (Analytical):

    • Visual: The solution should remain a clear yellow/orange. If a fine black precipitate forms within the first 2 minutes, the catalyst has died (Pd black), indicating oxygen contamination.

    • Mass Spectrometry: Inject an aliquot into LC-MS (ESI+). The starting material exhibits a distinct 3:1 isotopic cluster (M, M+2) at m/z ~205/207 due to the chlorine atom. Successful coupling is validated by the complete disappearance of this isotopic signature and the appearance of the product mass[4].

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted synthesis for this specific scaffold[5].

Reaction StepHeating MethodTemp (°C)TimeYield (%)N/O SelectivityPurity (LC-MS)
N-Alkylation Conventional (Oil Bath)8012 h65%3:1>85%
N-Alkylation Microwave (MAOS)11010 min92% >99:1 >95%
C3 Suzuki Coupling Conventional (Oil Bath)10048 h<10%N/ACatalyst Death
C3 Suzuki Coupling Microwave (MAOS)14020 min78% N/A>92%

Mechanistic Workflow Visualization

MW_Workflow A 3-Chloro-4-oxo-3,4-dihydroquinoline -6-carbonitrile B MW N-Alkylation (DMF, 110°C, 10 min) A->B Alkyl-X K2CO3 C N-Alkyl Intermediate (Thermodynamic Product) B->C High N/O Selectivity D MW Suzuki Coupling (Pd-Cat, 140°C, 20 min) C->D Aryl-B(OH)2 Base E 3-Aryl Target Scaffold (Functionalized Quinolone) D->E Overcome C3-Cl Inertness

Figure 1: Microwave-assisted functionalization workflow for 3-chloro-4-quinolone derivatives.

Troubleshooting & Optimization

  • Issue: Formation of Pd Black during Suzuki Coupling.

    • Causality: The Palladium(0) intermediate is aggregating into inactive nanoparticles before it can insert into the C3-Cl bond.

    • Solution: Ensure strict anaerobic conditions (sparge with Argon). If the issue persists, switch to a more electron-rich, sterically demanding ligand system (e.g.,

      
       with XPhos) to stabilize the Pd(0) species at 140 °C[4].
      
  • Issue: High levels of dehalogenation (reduction) instead of cross-coupling.

    • Causality: The arylboronic acid is undergoing protodeboronation, and the Pd complex is subsequently reduced by the solvent or base.

    • Solution: Reduce the water content in the solvent mixture or switch to an anhydrous MW-compatible solvent system (e.g., pure DMF with

      
      ).
      
  • Issue: Vessel Overpressurization.

    • Causality: Rapid evolution of

      
       (if using carbonate bases with acidic substrates) or solvent boiling.
      
    • Solution: Never fill the microwave vial beyond 50% of its total volume. Utilize the dynamic pressure control settings on the MW reactor to automatically throttle power if pressure exceeds 15 bar[3].

References

  • Hashim, J., Glasnov, T. N., Kremsner, J. M., & Kappe, C. O. (2006). Symmetrical Bisquinolones via Metal-Catalyzed Cross-Coupling and Homocoupling Reactions. The Journal of Organic Chemistry, 71(4), 1707-1710. Retrieved from:[Link]

  • Belferdi, F., et al. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie. Retrieved from: [Link]

  • Kausar, N., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. International Journal of Molecular Sciences, 25(9), 4919. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile synthesis

Target Compound: 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. This guide is engineered to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to help you troubleshoot and optimize the synthesis of 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile. The synthesis of this highly functionalized quinolone core relies on a multi-step sequence: a Gould-Jacobs cyclization, followed by saponification, decarboxylation, and a highly regioselective electrophilic C3-chlorination.

Below, you will find validated protocols, mechanistic troubleshooting FAQs, and quantitative optimization data to ensure high-fidelity scale-up.

Synthesis Workflow & Mechanistic Pathway

To diagnose yield drops, it is critical to understand the energetic and chemical transitions at each step. The Gould-Jacobs reaction requires overcoming a massive thermal barrier to drive the 6-electron electrocyclization[1], while the final chlorination relies on the inherent nucleophilicity of the C3 position.

SynthesisWorkflow Start 4-Aminobenzonitrile + EMME Condensation Step 1: Condensation (120°C, neat) Start->Condensation Intermediate1 Anilinomethylene Malonate Condensation->Intermediate1 Cyclization Step 2: Gould-Jacobs Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization Electrocyclization Intermediate2 Ethyl 6-cyano-4-oxo- 1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate2 Decarboxylation Step 3: Hydrolysis & Decarboxylation (NaOH, then 250°C) Intermediate2->Decarboxylation -EtOH, -CO2 Intermediate3 4-Oxo-1,4-dihydroquinoline- 6-carbonitrile Decarboxylation->Intermediate3 Chlorination Step 4: Regioselective C3-Chlorination (NCS, DMF, 80°C) Intermediate3->Chlorination Electrophilic Substitution Final 3-Chloro-4-oxo-3,4-dihydroquinoline- 6-carbonitrile Chlorination->Final

Fig 1: Step-by-step synthetic workflow for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to provide immediate visual or physical feedback during the reaction, ensuring you can verify success before proceeding to the next step.

Protocol A: Gould-Jacobs Cyclization
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat neat to 120 °C for 2 hours. Validation: The evolution of ethanol vapor indicates the formation of the anilidomethylenemalonate intermediate.

  • Cyclization: Dilute the crude mixture in Dowtherm A (10 volumes). Heat the solution to 250 °C for 2 hours.

  • Isolation: Cool the mixture to 50 °C and slowly pour it into vigorously stirred hexanes. The ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate as a tan solid. Filter and wash with hexanes to remove residual Dowtherm A.

Protocol B: Saponification & Decarboxylation
  • Saponification: Suspend the ester from Protocol A in a 1:1 mixture of Ethanol and 2M NaOH. Reflux for 3 hours until the suspension becomes a clear solution (indicating complete ester hydrolysis)[1]. Acidify with 2M HCl to pH 2 to precipitate the carboxylic acid. Filter and dry completely under a vacuum at 80 °C.

  • Decarboxylation: Suspend the dried acid in diphenyl ether and heat to 250 °C. Validation: Vigorous bubbling (CO2 evolution) will commence. The reaction is complete when gas evolution entirely ceases (typically 1.5–2 hours)[1]. Cool and precipitate the 4-oxo-1,4-dihydroquinoline-6-carbonitrile with hexanes.

Protocol C: Regioselective C3-Chlorination
  • Reaction Setup: Dissolve the decarboxylated quinolone (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Halogenation: Add N-chlorosuccinimide (NCS) (1.05 eq) in one portion. Heat the mixture to 80 °C for 4 hours. The C3 position is highly activated, allowing NCS to selectively chlorinate without requiring harsh conditions[2],[3].

  • Workup: Pour the cooled reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Troubleshooting & FAQs

Q: My Gould-Jacobs cyclization yield is dropping below 50%, and I am observing significant tar formation. How do I fix this? A: Tar formation is the direct result of product decomposition during the harsh >250 °C thermal cyclization[4]. The electrocyclization requires high energy to form the ketene intermediate[5], but prolonged exposure degrades the newly formed quinolone. Solution: Transition from conventional batch heating to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation at 250 °C can drive the cyclization to completion in just 10 minutes, drastically reducing the residence time at high temperatures and preventing thermal degradation[1].

Q: The decarboxylation step is stalling, leaving a mixture of the carboxylic acid and the desired product. What is going wrong? A: Decarboxylation of quinoline-3-carboxylic acids requires reaching temperatures strictly above their melting point[1]. If your intermediate was not thoroughly dried after saponification, residual water causes "bumping" and acts as a heat sink, preventing the bulk solvent from reaching the necessary 250 °C. Solution: Ensure the intermediate is dried under a high vacuum at 80 °C for at least 12 hours. Alternatively, use a high-boiling inert solvent like diphenyl ether rather than attempting a solid-state (neat) decarboxylation, which often suffers from poor heat transfer.

Q: During the final chlorination step, I am seeing di-chlorinated impurities and poor regioselectivity. Should I switch to Sulfuryl Chloride (


)? 
A:  Do not switch to 

. The 4-quinolone core features an enamine-like resonance structure that makes the C3 position highly nucleophilic. Harsher reagents like

or

gas will lead to over-chlorination on the deactivated benzene ring. Solution: Stick to NCS, but strictly control the stoichiometry to exactly 1.05 equivalents[2]. If over-chlorination persists, lower the reaction temperature from 80 °C to 50 °C and extend the reaction time. The mild nature of NCS is specifically chosen to exploit the kinetic preference for the C3 position[3].

Quantitative Yield Optimization Data

The following table summarizes the expected yield improvements when transitioning from traditional baseline conditions to the optimized parameters described in this guide.

Reaction StepParameterBaseline Condition (Suboptimal)Optimized ConditionYield Improvement
Cyclization Heating MethodConventional (Dowtherm A, 250 °C, 2 h)Microwave (Neat, 250 °C, 10 min)65% → 88%
Decarboxylation Heat TransferNeat (Solid State, 250 °C)Diphenyl Ether (250 °C, 1.5 h)70% → 92%
Chlorination Reagent Choice

(Reflux, 1 h)
NCS (DMF, 80 °C, 4 h)55% (mixed) → 85% (pure)

References

  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. ACS Publications. Available at:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at:[Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry. Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Chlorination of Quinoline-6-carbonitrile

Executive Summary Synthesizing 4-chloroquinoline-6-carbonitrile from its corresponding 4-hydroxyquinoline precursor is a critical transformation in the development of kinase inhibitors and antimalarial agents[1]. While p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 4-chloroquinoline-6-carbonitrile from its corresponding 4-hydroxyquinoline precursor is a critical transformation in the development of kinase inhibitors and antimalarial agents[1]. While phosphoryl chloride (POCl₃) is the industry standard for this deoxychlorination, the reaction is notoriously sensitive to thermal and pH variations, often leading to yield-killing side products such as pseudodimers and hydrolyzed nitriles[2].

As a Senior Application Scientist, I have designed this guide to provide a mechanistic understanding of these failures. By addressing the causality behind experimental choices, this center offers field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Bottlenecks (The "Why")

The conversion of hydroxyquinolines to chloroquinolines using POCl₃ is not a single-step concerted reaction; it operates via two distinct kinetic stages[3]. First, an O-phosphorylated intermediate forms rapidly at room temperature. Second, thermal activation drives the nucleophilic substitution by chloride ions. Disruptions in this sequence—or improper quenching—lead to the primary side products.

G SM 4-Hydroxyquinoline- 6-carbonitrile Stage1 POCl3 Addition (T < 25°C, Base) SM->Stage1 Int O-Phosphorylated Intermediate Stage1->Int Stage2 Thermal Activation (70-90°C) Int->Stage2 Cl- Substitution Err1 Pseudodimers (Side Product) Int->Err1 Unreacted SM (Low Temp/Base) Target 4-Chloroquinoline- 6-carbonitrile Stage2->Target Clean Turnover Err2 Hydrolyzed Nitrile (Side Product) Target->Err2 Harsh Acidic Workup

Mechanistic pathway of quinoline chlorination highlighting points of side-product formation.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a large mass of pseudodimers instead of the chlorinated product? A1: Pseudodimer formation occurs when the highly reactive O-phosphorylated intermediate reacts with unconsumed starting material (the hydroxyquinoline) rather than chloride ions[3]. This is a kinetic failure. It happens if the reaction is heated too quickly before full phosphorylation occurs, or if the system lacks sufficient base to drive the initial step. Solution: Ensure a minimum of 1.5 to 2.0 molar equivalents of POCl₃. Maintain the reaction at <25°C during the initial addition to allow complete turnover to the phosphorylated intermediate before ramping the temperature to 70–90°C[3].

Q2: The chlorination was successful, but my nitrile group (-CN) degraded into a carboxylic acid (-COOH). How do I prevent this? A2: Nitrile groups are susceptible to hydrolysis under harsh aqueous conditions. While the 6-cyano position is sterically and electronically more stable than the 5-cyano position, prolonged exposure to the highly acidic environment generated during a direct water quench (where excess POCl₃ forms phosphoric and hydrochloric acids) will easily hydrolyze the nitrile[4]. Solution: Never quench directly into unbuffered water. Remove excess POCl₃ via vacuum distillation first, then quench the residue over crushed ice while simultaneously adding a mild base (e.g., saturated NaHCO₃) to maintain a pH of 7–8[2].

Q3: I have unreacted starting material even after prolonged heating at 90°C. Should I increase the temperature? A3: No. Exceeding 100°C with POCl₃ often leads to the formation of dark, tar-like degradation products and complicates purification[2]. If the substrate is unreactive, the chlorinating power of the system needs enhancement, not just heat. Solution: Introduce a catalytic amount of anhydrous DMF to generate the Vilsmeier-Haack reagent, which is significantly more electrophilic[2]. Alternatively, using a POCl₃/PCl₅ mixture acts as a more robust chlorinating agent for sterically hindered or electronically deactivated substrates[5].

Part 3: Quantitative Optimization Data

The following table summarizes how varying reaction parameters impact the yield and side-product profile during the synthesis of 4-chloroquinoline-6-carbonitrile.

Chlorinating SystemTemperature ProfileQuench MethodTarget YieldPrimary Side Product
Neat POCl₃ (1.0 eq) Direct to 90°CH₂O (Unbuffered)< 40%Pseudodimers (~30%)
Neat POCl₃ (3.0 eq) 90°C for 6hH₂O (Unbuffered)65%Nitrile Hydrolysis (~15%)
POCl₃ + PCl₅ (1.5 eq) 25°C → 85°CIce + NaOH (pH 10)78%Tar Formation (~10%)
POCl₃ + DMF (cat.) 0°C → 80°CIce + NaHCO₃ (pH 8)> 90% None (Clean Profile)

Part 4: Self-Validating Experimental Protocol

The following methodology is optimized to suppress dimerization and nitrile hydrolysis during the synthesis of 4-chloroquinoline-6-carbonitrile[1].

Step 1: Vilsmeier Activation (0–5°C)
  • Charge a dry, argon-purged round-bottom flask with anhydrous toluene (3 volumes) and POCl₃ (2.5 equivalents).

  • Add a catalytic amount of anhydrous DMF (0.1 equivalents).

Self-Validation Check: The mixture should remain clear. A slight exotherm indicates the successful formation of the Vilsmeier-Haack active complex.

Step 2: Phosphorylation (<25°C)
  • Cool the flask to 0–5°C using an ice-water bath.

  • Add 4-hydroxyquinoline-6-carbonitrile (1.0 equivalent) portion-wise over 15 minutes to prevent localized heating.

  • Stir at room temperature for 30 minutes.

Self-Validation Check: The initial suspension will gradually transition into a homogeneous solution, confirming the complete conversion of the starting material to the O-phosphorylated intermediate[3].

Step 3: Thermal Chlorination (80°C)
  • Heat the reaction mixture to 80°C for 2 to 3 hours.

  • Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

Self-Validation Check: The highly polar intermediate spot on the TLC baseline will disappear, replaced by a distinct, less polar spot corresponding to the chlorinated target product.

Step 4: Controlled Quenching & Isolation
  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of unreacted POCl₃ and toluene.

  • Dissolve the resulting syrup in a minimal amount of cold dichloromethane (DCM).

  • Pour the DCM solution slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, ensuring the aqueous layer remains at pH 7.5–8.0.

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Self-Validation Check: Maintaining a mildly basic pH strictly prevents the acid-catalyzed hydrolysis of the 6-carbonitrile group.

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 4-chloroquinoline-6-carbonitrile.

References

  • BenchChem. "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives".
  • Academia.edu. "POCl3 -PCl5 mixture: A robust chlorinating agent".
  • PubMed/NIH. "POCl3 chlorination of 4-quinazolones".
  • PubMed Central/NIH. "A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics".
  • MDPI. "Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer's Disease".

Sources

Troubleshooting

Optimizing temperature conditions for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile stability

Technical Support Center: Optimizing Temperature Conditions for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Stability Welcome to the Application Scientist Support Center. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature Conditions for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Stability

Welcome to the Application Scientist Support Center. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and advanced therapeutics. Due to the presence of a labile 3-chloro group, a reactive 6-carbonitrile moiety, and a tautomerizable 4-oxo core, this compound exhibits a complex thermal stability profile.

This guide provides actionable troubleshooting steps, causal explanations of degradation mechanisms, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: I observe significant impurity formation when heating the compound above 80°C in polar protic solvents. What is causing this degradation? Root Cause Analysis: The degradation is bipartite, driven by the thermal activation of specific functional groups on the quinoline scaffold:

  • Nitrile Hydrolysis: The 6-carbonitrile group is highly susceptible to hydrolysis at elevated temperatures, particularly when trace moisture is present. The electrophilic nitrile carbon undergoes nucleophilic attack by water, forming a primary 6-carboxamide intermediate, which rapidly hydrolyzes further into a carboxylic acid[1]. The activation energy for this hydrolysis is easily overcome in protic solvents at high temperatures[2].

  • Thermal Dehalogenation: The 3-chloro substituent is electronically activated by the adjacent 4-oxo group. At elevated temperatures, particularly in the presence of trace transition metals or hydrogen donors, the compound undergoes thermal dehalogenation, yielding a des-chloro quinoline derivative[3]. Troubleshooting Action: If heating is mandatory for your reaction or dissolution, switch to strictly anhydrous, aprotic solvents (e.g., dry DMF or DMSO). Maintain the internal temperature below 60°C to kinetically trap the compound in its stable state.

Q2: During cold storage (4°C), the compound precipitates out of my DMSO stock solution and resists redissolution upon warming to room temperature. Why? Root Cause Analysis: This is a physical stability issue caused by temperature-dependent tautomerism. The compound exists in a dynamic equilibrium between the 4-oxo-1,4-dihydroquinoline form and the 4-hydroxyquinoline tautomer. At lower temperatures, the equilibrium shifts heavily toward the 4-oxo tautomer, which forms highly crystalline, robust intermolecular hydrogen-bond networks that drastically reduce solubility[4]. Troubleshooting Action: To redissolve the precipitate, gently warm the solution in a sonication bath at 37°C. Do not exceed 50°C , as this risks initiating the chemical degradation pathways outlined in Q1. For long-term liquid storage, aliquot your stock solutions to avoid repeated freeze-thaw and heating cycles.

Q3: What are the definitive optimal storage conditions for the solid powder? Root Cause Analysis: To arrest both chemical degradation and physical state changes, environmental stressors must be minimized. Troubleshooting Action: Store the solid powder at 2–8°C (refrigerated) in a tightly sealed, amber-colored vial under an inert atmosphere (Argon or Nitrogen)[5]. The inert atmosphere prevents oxidative degradation, the amber vial prevents photolytic activation of the carbonitrile, and the low temperature halts thermal dehalogenation.

Section 2: Quantitative Thermal Stability Profile

The following table summarizes the temperature-dependent stability of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile in a standard organic/aqueous solvent matrix (e.g., 90% DMSO / 10% H₂O).

TemperaturePrimary Observed PathwayEstimated Half-Life (t½)Recommended Action
2–8°C Tautomeric shift (Precipitation)> 24 Months (Solid)Optimal for long-term solid storage.
25°C Stable> 6 Months (Solution)Standard operating condition.
60°C Slow Nitrile Hydrolysis~72 HoursLimit exposure; use anhydrous solvents.
85°C+ Rapid Hydrolysis & Dehalogenation< 4 HoursAvoid. Indicates need for alternative synthetic route.

Section 3: Self-Validating Experimental Protocol

Protocol: Thermal Forced Degradation and Stability-Indicating HPLC-UV Assay To empirically determine the safe operating temperatures for your specific solvent system, use this self-validating forced degradation protocol. This system is "self-validating" because it relies on mass balance—the sum of the peak areas of the parent compound and all degradants must equal the peak area of the control sample, ensuring no volatile or invisible degradants are missed.

  • Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution of the compound in anhydrous DMSO. Divide into two aliquots: a Control Aliquot and a Stress Aliquot.

  • Step 2: Control Incubation. Store the Control Aliquot at 4°C in the dark.

  • Step 3: Thermal Stress. Spike the Stress Aliquot with 5% v/v HPLC-grade water (to simulate ambient moisture). Incubate the Stress Aliquot in a sealed thermomixer at 80°C for exactly 12 hours.

  • Step 4: Quenching. Rapidly cool the Stress Aliquot in an ice bath to 4°C to arrest degradation kinetics.

  • Step 5: HPLC-UV Analysis. Inject both aliquots onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (with 0.1% TFA) and monitor at 254 nm.

  • Step 6: Mass Balance Verification. Integrate all peaks. The total Area Under the Curve (AUC) of the Stress Aliquot (Parent + Hydrolysis Products + Dehalogenation Products) must equal the total AUC of the Control Aliquot (±2%). If mass balance is <98%, consider that the compound may have degraded into highly retained or non-UV absorbing polymeric species.

Section 4: Degradation Pathway Visualization

The following diagram illustrates the causal relationship between temperature, environmental factors, and the structural fate of the compound.

G Main 3-Chloro-4-oxo-3,4-dihydroquinoline -6-carbonitrile Tautomer 4-Hydroxyquinoline Tautomer (Low Temp) Main->Tautomer Tautomeric Equilibrium (Temp Dependent) Cond1 High Temp (>80°C) + Trace H2O Main->Cond1 Cond2 High Temp (>80°C) + H-Donors/Metals Main->Cond2 Deg1 Nitrile Hydrolysis (6-Carboxamide / Carboxylic Acid) Cond1->Deg1 Deg2 Thermal Dehalogenation (Des-chloro derivative) Cond2->Deg2

Figure 1: Temperature-dependent tautomerism and primary thermal degradation pathways.

References

  • BenchChem. "Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide".
  • BenchChem. "Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid".
  • ResearchGate. "Research Progress on Dehalogenation Reaction".
  • BenchChem. "Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions".
  • Thieme-Connect. "Properties of sub- and supercritical water and its mixing behavior".

Sources

Optimization

Technical Support Center: Chromatography of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

Welcome to the Technical Support Center for the isolation and purification of highly polar heterocyclic compounds. This guide is specifically engineered for researchers and drug development professionals working with 3-C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of highly polar heterocyclic compounds. This guide is specifically engineered for researchers and drug development professionals working with 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile and related quinolone scaffolds.

Below, you will find mechanistic explanations, a diagnostic workflow, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) to ensure high-purity recovery of your target compound.

Mechanistic Overview: The Chromatography Challenge

Purifying 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile via normal-phase silica gel chromatography presents three distinct physicochemical challenges:

  • Tautomerism: The compound exists in a dynamic equilibrium between the 4-oxo-1,4-dihydroquinoline (lactam) and 4-hydroxyquinoline (lactim) tautomers[1]. On a bare silica column, the stationary phase interacts differently with each tautomer, causing the compound to partition at multiple rates. This manifests as severe band broadening or "streaking."

  • Silanol Interactions: The electron-withdrawing cyano (-CN) and chloro (-Cl) groups increase the acidity of the N-H / O-H protons. These acidic protons form strong, heterogeneous hydrogen bonds with the slightly acidic silanol (-SiOH) groups of the silica gel, leading to irreversible adsorption and tailing[2].

  • Intermolecular Hydrogen Bonding: The molecules form strong intermolecular networks, drastically reducing their solubility in standard non-polar loading solvents like hexanes or pure dichloromethane (DCM).

To overcome these issues, the chromatographic system must simultaneously disrupt intermolecular aggregation and mask the silica gel's active silanol sites.

Diagnostic Workflow for Quinolone Purification

Use the following decision matrix to optimize your solvent system before committing your crude mixture to a large-scale column.

G Start Initial TLC Screening (DCM:MeOH 95:5) CheckRf Is Rf between 0.2 - 0.3? Start->CheckRf Streaking Is there severe streaking? CheckRf->Streaking Yes AdjustPolarity Adjust DCM:MeOH ratio (e.g., 90:10 or 98:2) CheckRf->AdjustPolarity No AddModifier Add 1% TEA or AcOH to suppress tautomerism Streaking->AddModifier Yes Success Proceed to Flash Chromatography Streaking->Success No AddModifier->Success Resolved ReversePhase Switch to Reverse Phase (C18) MeCN:H2O + 0.1% FA AddModifier->ReversePhase Unresolved AdjustPolarity->Start

Workflow for optimizing quinolone chromatography conditions.

Troubleshooting & FAQs

Q: My compound is completely insoluble in the starting eluent (DCM). How do I load it onto the column without ruining the separation? A: Never attempt to wet-load a suspension. You must use the Dry Loading technique. Dissolve your crude mixture in a highly polar, volatile solvent (such as a large volume of hot DCM/MeOH, THF, or even DMF if absolutely necessary). Add dry silica gel to this solution (at a 1:3 to 1:5 compound-to-silica mass ratio) and evaporate the solvent completely under reduced pressure. The resulting free-flowing powder is then loaded directly onto the top of your pre-equilibrated column.

Q: What is the optimal base solvent system for this compound? A: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is the gold standard for 4-quinolones[3]. DCM provides the necessary solvating power for the aromatic and halogenated core, while MeOH acts as a strong hydrogen-bond acceptor to disrupt intermolecular aggregation. Start at 100% DCM and slowly ramp to 95:5 or 90:10 DCM:MeOH.

Q: Even with DCM/MeOH, my compound streaks from Rf 0.1 to 0.6. How do I fix this? A: You must add a chromatographic modifier to your eluent to suppress tautomerism and mask the silica silanols[2].

  • Acidic Modifiers: Adding 0.1% to 1% Glacial Acetic Acid (AcOH) or Formic Acid (FA) protonates the silica silanol groups, preventing them from acting as hydrogen-bond donors/acceptors. This is highly recommended for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, as the electron-deficient core makes the molecule behave more like an acid (in its enol form) than a base.

  • Basic Modifiers: Alternatively, 1% Triethylamine (TEA) can be used to intentionally deprotonate the compound and the silica, but acidic modifiers are generally safer for cyano-quinolones to avoid base-catalyzed hydrolysis of the nitrile group.

Q: I am seeing co-elution with a structurally similar regioisomer. Normal phase isn't separating them. What are my alternatives? A: If normal-phase silica with modifiers fails to resolve closely related regioisomers (e.g., 2-hydroxy vs. 4-hydroxy derivatives), transition to Reverse Phase (C18) Chromatography . Use a gradient of Water and Acetonitrile (MeCN), both buffered with 0.1% Formic Acid. The C18 stationary phase relies on hydrophobic interactions rather than hydrogen bonding, which often provides orthogonal selectivity for halogenated heterocycles.

Quantitative Data: Solvent System Matrix

Use the following table to compare and select the appropriate solvent system based on your specific crude profile.

Solvent SystemModifierMechanism of ActionBest Use Case
DCM / MeOH (99:1 to 90:10)NoneDisrupts intermolecular H-bonding.Highly pure crude mixtures; simple separations.
DCM / MeOH (Gradient)1% Acetic Acid (AcOH)Protonates silanols; locks compound in a single ionization state.Recommended standard. Eliminates severe streaking and tailing[2].
EtOAc / Hexane (Gradient)1% Triethylamine (TEA)Deprotonates silanols; prevents basic amine interactions.Removing highly non-polar impurities before eluting the target compound.
H₂O / MeCN (Reverse Phase)0.1% Formic Acid (FA)Hydrophobic partitioning; suppresses ionization.Separating closely related regioisomers or highly complex crude mixtures.

Standard Operating Procedure (SOP): Modified Normal-Phase Flash Chromatography

Follow this self-validating protocol to ensure reproducible purification of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Phase 1: Eluent Preparation

  • Prepare the Weak Eluent (A): 100% DCM + 1% v/v Glacial Acetic Acid.

  • Prepare the Strong Eluent (B): 90% DCM / 10% MeOH + 1% v/v Glacial Acetic Acid.

  • Validation Step: Ensure both solvents are thoroughly mixed. The addition of AcOH will cause a slight exothermic reaction in MeOH; allow it to equilibrate to room temperature.

Phase 2: Dry Loading Preparation

  • Weigh the crude compound and transfer it to a round-bottom flask.

  • Dissolve the crude in a minimum amount of THF or a 1:1 mixture of DCM/MeOH.

  • Add flash-grade silica gel (3x to 5x the mass of the crude compound).

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is achieved.

  • Validation Step: If the powder clumps or sticks to the glass, residual solvent or moisture is present. Re-dissolve in DCM and repeat evaporation.

Phase 3: Column Packing and Elution

  • Slurry-pack the silica gel column using Eluent A.

  • Carefully pour the dry-loaded silica powder onto the flat surface of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load.

  • Begin elution with 100% Eluent A for 2 column volumes (CV) to wash away non-polar impurities.

  • Initiate a shallow gradient from 0% to 100% Eluent B over 10-15 CVs.

  • Collect fractions and analyze via TLC (developed in 95:5 DCM:MeOH with 1% AcOH). The target compound will appear as a sharp, UV-active spot (254 nm).

References

  • Guo, M., et al. (2024). Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. Molecules, 29(4), 850. MDPI. Available at:[Link]

  • ChemRxiv (2020). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectral Analysis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Benchtop 80 MHz vs. High-Field 400 MHz Spectrometers

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the rapid, reliable structural verification of halogenated intermediates. 3-Chloro-4-oxo-3,4-dihydroquin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the rapid, reliable structural verification of halogenated intermediates. 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is a critical scaffold in the synthesis of kinase inhibitors (such as Lenvatinib analogs). In a fast-paced manufacturing or drug discovery environment, bottlenecks at the core NMR facility can severely delay synthetic progression.

This guide objectively compares the analytical performance of modern, cryogen-free Benchtop 80 MHz NMR spectrometers against traditional High-Field 400 MHz NMR spectrometers . By examining the structural causality of this specific quinolone intermediate, we will determine where benchtop systems can replace high-field instruments for routine QA/QC without sacrificing scientific integrity.

Part 1: Structural Context & NMR Causality

To analyze this compound accurately, we must first understand the causality behind its spectral behavior. While the nomenclature "3,4-dihydroquinoline" implies a saturated C3–C4 bond, this molecule undergoes rapid tautomerization in solution. To maximize resonance stabilization, it predominantly exists as the aromatic 1,4-dihydro-4-oxoquinoline tautomer, a phenomenon well-documented in [1].

This structural reality dictates our experimental choices and the resulting 1H NMR profile:

  • Solvent Causality: Quinolones exhibit strong intermolecular

    
     stacking and hydrogen bonding, rendering them nearly insoluble in non-polar solvents like CDCl3. We explicitly utilize DMSO-d6  because its strong hydrogen-bond-accepting nature disrupts these aggregates, ensuring sharp, well-resolved resonance lines.
    
  • The NH Proton (~12.5 ppm): In DMSO-d6, the 4-oxo tautomer is locked via hydrogen bonding with the solvent. The NH proton appears highly deshielded as a broad singlet due to the electron-withdrawing effect of the adjacent C4-carbonyl.

  • The C2-H Proton (~8.45 ppm): Because C3 is substituted with a chlorine atom, the C2 proton lacks a vicinal coupling partner. It appears as a sharp singlet, making it the primary diagnostic peak to confirm successful C3-chlorination.

  • The Aromatic Region (C5, C7, C8): The C6-carbonitrile group exerts a strong anisotropic and electron-withdrawing effect, pushing the meta-coupled C5-H proton significantly downfield (~8.52 ppm), often causing it to overlap with the C2-H signal at lower magnetic fields.

Tautomerism T1 3,4-dihydro Form (Non-Aromatic) T2 1,4-dihydro Form (Aromatic, Predominant) T1->T2 Tautomerization (DMSO-d6) S1 NH Proton (~12.5 ppm) T2->S1 H-Bonding S2 C2-H Proton (~8.45 ppm) T2->S2 Deshielding S3 C5-H Proton (~8.52 ppm) T2->S3 CN & C=O Effect

Fig 1. Tautomeric equilibrium and structural causality of key 1H NMR signals.

Part 2: Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocol ensures that any quantitative claims made about the product's purity are internally verified, a standard practice in [2].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile. Dissolve completely in 0.6 mL of DMSO-d6.

    • Causality: Benchtop 80 MHz NMRs operate at ~1.8 Tesla. To compensate for the lower Boltzmann population difference compared to a 9.4 Tesla (400 MHz) magnet, a higher sample concentration (>15 mg) is required to maintain a high Signal-to-Noise Ratio (SNR).

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS resonance strictly to 0.00 ppm during processing to prevent chemical shift drift artifacts.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 for 400 MHz; 64 for 80 MHz.

    • Relaxation Delay (D1): Set to 4.0 seconds. Causality: The rigid quinolone core protons have long

      
       relaxation times. A 4-second delay ensures complete thermal equilibrium between scans, preventing the artificial truncation of peak integrals.
      
  • Self-Validation Check: During data processing, integrate the isolated C8-H doublet (~7.72 ppm) and set its value to exactly 1.00. The protocol is validated if the diagnostic C2-H singlet integrates to 1.00 ± 0.05. Deviations indicate co-eluting impurities or incomplete relaxation.

Workflow cluster_NMR Spectrometer Comparison Prep Sample Prep: 15 mg in 0.6 mL DMSO-d6 Internal Std: 0.05% TMS Benchtop Benchtop 80 MHz (Rapid QA/QC, At-Line) Prep->Benchtop HighField High-Field 400 MHz (High Res, Core Lab) Prep->HighField Process Data Processing: Phase & Baseline Correction Benchtop->Process HighField->Process Verify Self-Validation: Integrate C8-H to 1.00 ± 0.05 Process->Verify

Fig 2. Self-validating comparative NMR workflow for quinolone intermediates.

Part 3: Data Presentation & Performance Comparison

To objectively evaluate the two platforms, we must compare both the spectral resolution of the chemical shifts and the operational metrics of the instruments. Data is benchmarked against established [3].

Table 1: 1H NMR Chemical Shifts (DMSO-d6) Comparison
Proton AssignmentHigh-Field 400 MHzBenchtop 80 MHzResolution Causality / Notes
NH 12.50 (br s, 1H)12.5 (br s, 1H)Broadness due to solvent exchange; visible on both.
C5-H 8.52 (d, J=2.0 Hz, 1H)8.4 - 8.6 (m, 2H)At 80 MHz, the lower Hz/ppm dispersion causes C5-H to overlap with C2-H.
C2-H 8.45 (s, 1H)Overlaps with C5-HDiagnostic for C3-substitution. Clearly resolved at 400 MHz.
C7-H 7.98 (dd, J=8.8, 2.0 Hz, 1H)7.95 (d, J=8.8 Hz, 1H) Fine meta-coupling (J=2.0 Hz) is unresolved at 80 MHz.
C8-H 7.72 (d, J=8.8 Hz, 1H)7.70 (d, J=8.8 Hz, 1H)Ortho-coupling clearly visible on both platforms.
Table 2: Operational & Performance Metrics
MetricBenchtop 80 MHz NMRHigh-Field 400 MHz NMR
Chemical Shift Dispersion 80 Hz/ppm400 Hz/ppm
Sample Concentration Req. > 15 mg / 0.6 mL> 2 mg / 0.6 mL
Cryogen Maintenance None (Permanent NdFeB Magnet)Liquid Helium / Liquid Nitrogen required
Time-to-Result < 5 minutes (At-line placement)1-2 hours (Core facility queue)
Cost per Sample ~$1.50~$15.00 - $30.00
Objective Conclusion

The High-Field 400 MHz NMR remains the undisputed gold standard for de novo structural elucidation. Its superior dispersion (400 Hz/ppm) easily resolves the critical C5-H doublet from the C2-H singlet, allowing for precise J-coupling calculations.

However, the Benchtop 80 MHz NMR proves exceptionally capable as an at-line QA/QC tool. While it suffers from signal overlap in the 8.4–8.6 ppm region and cannot resolve fine meta-couplings, it successfully detects the presence of the diagnostic NH proton and the overall aromatic integration ratio. For a known intermediate like 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, the benchtop system provides a self-validating "Go/No-Go" result in under 5 minutes, eliminating cryogen costs and core-lab bottlenecks.

References

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines ChemRxiv (Cambridge University Press / ACS / RSC) URL: [Link]

  • Benchtop NMR in Pharmaceuticals and Biotechnology: QA/QC Applications Nanalysis Corp. URL: [Link]

  • Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products Analytical Chemistry (ACS Publications) URL: [Link]

  • Process for the Preparation of Lenvatinib and Quinolone Intermediates (EP 3620452 A1) European Patent Office (EPO) URL: [Link]

Comparative

HPLC Method Validation for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Purity: A Comparative Guide

Executive Summary The accurate determination of purity for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile —a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents—is paramount for ensu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of purity for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile —a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents—is paramount for ensuring downstream Active Pharmaceutical Ingredient (API) efficacy. This guide provides an in-depth comparison of stationary phase chemistries to overcome the unique chromatographic challenges posed by quinoline derivatives. By leveraging a Quality-by-Design (QbD) approach, we establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol fully compliant with the latest [1].

The Analytical Challenge: Causality & Chemical Mechanics

Quinoline-carbonitriles present severe challenges for standard reversed-phase HPLC methods [2]. The difficulty is twofold:

  • Tautomerism & Silanol Interactions: The 4-oxo-3,4-dihydroquinoline core exists in equilibrium with its 4-hydroxyquinoline tautomer. The secondary amine and carbonyl functionalities act as strong hydrogen-bond donors/acceptors, leading to severe peak tailing when interacting with residual silanols on standard silica supports.

  • Halogenated Synthetic Impurities: The synthesis typically generates closely related impurities, most notably Impurity A (Des-chloro analog) and Impurity B (Over-chlorinated analog) . Separating the target molecule from Impurity A using standard alkyl phases (like C18) is notoriously difficult because the hydrophobic difference of a single chlorine atom is minimal.

Stationary Phase Comparison: Product vs. Alternatives

To establish the most specific method, we objectively compared three column chemistries: a standard C18 (Alternative 1), a Phenyl-Hexyl phase (Alternative 2), and a Biphenyl phase (Recommended Product).

Mechanistic Rationale: While C18 relies exclusively on dispersive (hydrophobic) forces, the Biphenyl stationary phase provides enhanced


 and dipole-dipole interactions. The strongly electron-withdrawing 6-carbonitrile and 3-chloro substituents significantly alter the 

-electron density of the quinoline ring. The Biphenyl phase recognizes this subtle electronic variance, achieving baseline resolution where C18 fails.

Logic Analyte Quinoline Mixture (Target + Des-chloro) C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Screening Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Screening Fail Co-elution (Rs < 1.0) C18->Fail Pass Baseline Resolution (Rs > 2.0) Biphenyl->Pass

Separation logic comparing C18 and Biphenyl phases for quinoline impurities.

Quantitative Performance Data

The following table summarizes the chromatographic performance of each column under identical gradient conditions (Mobile Phase: 0.1% TFA in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Resolution (

) vs Impurity A
Tailing Factor (

)
Overall Assessment
Standard C18 8.40.91.6Fail (Co-elution, poor peak shape)
Phenyl-Hexyl 9.11.41.4Marginal (Fails ICH

criteria)
Biphenyl 11.22.81.1Pass (Optimal resolution and symmetry)

Optimized Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) as a gatekeeper. If the SST criteria are not met, the analytical run is automatically aborted, preventing the generation of erroneous data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH (~2.0) below the

      
       of the quinoline nitrogen. This fully protonates the molecule while suppressing silanol ionization on the column, ensuring sharp, symmetrical peaks [3].
      
  • Organic (Mobile Phase B): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes tautomeric equilibrium).

  • Detection: UV at 254 nm (Photodiode Array).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10%

      
       60% B
      
    • 12-15 min: 60%

      
       90% B
      
    • 15-20 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the SST standard (containing Target + Impurity A) prior to sample analysis.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5; Theoretical Plates (
    
    
    )
    
    
    5000; %RSD of area for 5 replicate injections
    
    
    1.0%.

ICH Q2(R2) Method Validation

Following the [4], the finalized Biphenyl method was subjected to full validation.

Workflow Start Method Development (Stationary Phase Screening) Spec Specificity & Selectivity (Resolution > 1.5 for Impurities) Start->Spec Lin Linearity & Range (R² > 0.999 across 50-150%) Spec->Lin Prec Precision & Accuracy (Recovery 98-102%, RSD < 2.0%) Lin->Prec Rob Robustness (QbD: pH, Temp, Flow Rate) Prec->Rob

ICH Q2(R2) aligned HPLC method validation workflow for quinoline derivatives.

Validation Summary Data

The method demonstrated exceptional reliability across all critical quality attributes.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteBlank/Placebo interference < 0.05%Pass
Linearity

> 0.999 (Range: 50% to 150%)

= 0.9998
Pass
Precision (Repeatability) %RSD < 2.0% (n=6 injections)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise (S/N)

3 /

10
0.05 µg/mL / 0.15 µg/mLPass
Robustness Stable under deliberate variationsPasses SST at

5°C,

0.1 mL/min
Pass

Conclusion

Standard C18 columns are insufficient for the rigorous purity analysis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile due to their inability to resolve closely related des-chloro impurities. By transitioning to a Biphenyl stationary phase, laboratories can exploit


 interactions to achieve baseline resolution. The resulting method is highly accurate, self-validating, and fully compliant with ICH Q2(R2) regulatory standards, ensuring the utmost confidence in API intermediate quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Validation

Comparative Analytical Guide: FTIR Profiling of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

As a Senior Application Scientist, I frequently encounter discrepancies in the performance of complex pharmaceutical building blocks downstream in the drug development pipeline. One such critical intermediate is 3-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in the performance of complex pharmaceutical building blocks downstream in the drug development pipeline. One such critical intermediate is 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile . Because this molecule features multiple highly reactive sites—an alpha-chloro ketone, a nitrile group, and a heterocyclic core—its structural integrity is highly susceptible to degradation during poor manufacturing or improper storage.

This guide objectively compares the structural fidelity of our High-Purity Grade product against a Standard Market Alternative using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By relying on correlated peak families rather than isolated bands, we can definitively diagnose impurity profiles and prevent batch failures[1].

Molecular Anatomy & Vibrational Rationale

To accurately interpret the FTIR spectrum of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, we must first break down its molecular anatomy and understand the causality behind its vibrational modes.

  • The Nitrile Group (-C≡N): Nitriles are characterized by a sharp, distinct stretching peak in the 2200–2300 cm⁻¹ region[2]. Because this absorption occurs in a spectral window largely transparent to other organic biomolecules, it serves as an excellent diagnostic probe. Furthermore, through the Vibrational Stark Effect, the exact frequency of the nitrile stretch is highly sensitive to its local electrostatic environment, meaning any hydrogen bonding (e.g., from moisture contamination) will cause a measurable shift[3].

  • The Alpha-Chloro Ketone Motif (C=O & C-Cl): In a standard conjugated cyclic ketone, the C=O stretch typically appears around 1680 cm⁻¹. However, the presence of an electronegative chlorine atom at the alpha position (C3) exerts a strong inductive electron-withdrawing effect. This increases the double-bond character of the carbonyl group, raising its force constant and shifting the absorption to a higher frequency (~1715 cm⁻¹)[4]. The corresponding C-Cl stretch is expected in the fingerprint region around 730–750 cm⁻¹.

  • The 3,4-Dihydroquinoline Core (C=N): Because the molecule is a 3,4-dihydro derivative, the N1-C2 bond exists as an imine (C=N) rather than a secondary amine, yielding a characteristic stretch around 1610–1630 cm⁻¹.

Experimental Design: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol operates as a self-validating system. Instrumental drift is ruled out before any sample is analyzed.

Step 1: System Suitability Test (SST)

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry.

  • Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Scan a NIST-traceable 1.5 mil polystyrene reference film.

  • Validation Gate: The system is only validated for use if the polystyrene peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹.

Step 2: Sample Preparation & Acquisition

  • Deposit 2–3 mg of neat powder (High-Purity Product or Standard Alternative) directly onto the diamond ATR crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Step 3: Data Processing

  • Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

  • Perform a baseline correction to eliminate scattering artifacts.

Comparative Data Analysis: High-Purity vs. Standard Alternative

The table below summarizes the quantitative FTIR data obtained from our High-Purity Grade compared to a generic Standard Market Alternative.

Functional GroupExpected Region (cm⁻¹)High-Purity ProductStandard AlternativeDiagnostic Conclusion
Nitrile (-C≡N) Stretch 2220 – 22302225 cm⁻¹ (Sharp, Strong)2240 cm⁻¹ (Weak, Shifted)Partial degradation in Alternative.
Carbonyl (C=O) Stretch 1710 – 17201716 cm⁻¹ (Strong)1685 cm⁻¹ (Broadened)Loss of alpha-chloro inductive effect in Alternative.
Imine (C=N) Stretch 1610 – 16301622 cm⁻¹ (Medium)1620 cm⁻¹ (Medium)Core heterocyclic ring remains intact in both.
C-Cl Stretch 730 – 750742 cm⁻¹ (Sharp)Not Detected Complete dehalogenation in Alternative.
Amide/Hydroxyl (-OH/-NH₂) 3200 – 3400Flat Baseline 3310 cm⁻¹ (Broad, Strong)Severe hydrolysis in Alternative[2].

Mechanistic Insight: Diagnosing Alternative Failures

The FTIR data reveals a stark difference in chemical integrity. The High-Purity Product exhibits a perfect match with the theoretical vibrational model: a sharp nitrile peak, a high-frequency carbonyl peak driven by the alpha-chloro inductive effect[4], and a distinct C-Cl fingerprint.

Conversely, the Standard Alternative fails on multiple fronts due to poor manufacturing controls:

  • Hydrolysis of the Nitrile: The appearance of a broad band at 3310 cm⁻¹ alongside a weakened, shifted nitrile peak indicates that exposure to moisture has caused the -C≡N group to partially hydrolyze into a primary amide (-CONH₂).

  • Dehalogenation: The complete absence of the 742 cm⁻¹ C-Cl band, coupled with the carbonyl peak dropping back down to 1685 cm⁻¹, proves that the highly reactive alpha-chloro position has undergone unwanted nucleophilic substitution or dehalogenation. The molecule is no longer 3-chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile; it has degraded into a structurally compromised impurity.

Quality Control Decision Workflow

To streamline laboratory operations, we utilize the following logic-based workflow for batch release, ensuring only structurally verified compounds proceed to downstream synthesis.

FTIR_Workflow SST Step 1: System Suitability Polystyrene Standard Check Prep Step 2: Sample Prep Neat Powder on Diamond ATR SST->Prep ±1.0 cm⁻¹ Accuracy Verified Scan Step 3: Spectral Acquisition Resolution: 4 cm⁻¹, 32 Scans Prep->Scan Analyze Step 4: Peak Correlation Analyze C≡N, C=O, and C-Cl Scan->Analyze Pass Batch Approved Matches High-Purity Profile Analyze->Pass Target peaks present Fail Batch Rejected Hydrolysis / Dehalogenation Detected Analyze->Fail Peak shifts / Broad bands

Fig 1: Self-validating ATR-FTIR workflow for batch release and structural verification.

References

  • Interpreting Infrared Spectra - Specac Ltd. Specac.
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B - ACS Publications.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Bumi Publikasi Nusantara.
  • 4-Chloro-3-oxobutyryl chloride | 41295-64-1. Benchchem.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

Introduction 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the 4-qu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the 4-quinolone core, a nitrile group, and a chlorine substituent at the 3-position, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The 4-quinolone framework is a well-established pharmacophore found in numerous antibacterial, anticancer, and antiviral agents.[1][2] The nitrile and chloro functionalities offer handles for further chemical modifications, allowing for the fine-tuning of pharmacological properties.

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, offering insights into the strategic considerations and experimental details for each approach. The methodologies discussed are grounded in established organic chemistry principles and supported by literature precedents for analogous transformations.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies are proposed and evaluated for the synthesis of the target molecule. The first is a classical, multi-step approach based on the well-established Gould-Jacobs reaction. The second route explores a more convergent approach, potentially leveraging the Vilsmeier-Haack reaction for a one-pot cyclization and functionalization.

Route 1: The Gould-Jacobs Annulation Approach

This route is a robust and well-documented pathway for the synthesis of 4-hydroxyquinolines, which are key precursors to the target molecule.[3][4][5] The general strategy involves the construction of the quinoline ring system from an appropriately substituted aniline, followed by functional group manipulations to introduce the desired chloro substituents.

Synthetic Workflow:

Gould-Jacobs_Route A 4-Aminobenzonitrile C Diethyl 2-((4-cyanophenylamino)methylene)malonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 4-Hydroxy-6-cyanoquinoline-3-carboxylic acid D->E Saponification F 4-Hydroxyquinoline-6-carbonitrile E->F Decarboxylation G 4-Chloroquinoline-6-carbonitrile F->G Chlorination (4-position) H 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile G->H Chlorination (3-position)

Caption: Synthetic workflow for Route 1 via the Gould-Jacobs reaction.

Detailed Breakdown and Scientific Rationale:

  • Step 1: Condensation of 4-Aminobenzonitrile: The synthesis commences with the reaction of 4-aminobenzonitrile with diethyl ethoxymethylenemalonate. This condensation reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the malonate derivative, followed by the elimination of ethanol to yield diethyl 2-((4-cyanophenylamino)methylene)malonate.[3] This initial step is crucial for setting up the subsequent intramolecular cyclization.

  • Step 2: Thermal Cyclization (Gould-Jacobs Reaction): The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular 6-electron cyclization.[4][5][6] This key ring-forming step constructs the quinoline scaffold. Modern variations of this reaction may employ microwave irradiation to significantly reduce reaction times and improve yields.[7] The product of this cyclization is ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate.

  • Step 3 & 4: Saponification and Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (saponification). Subsequent heating of the resulting carboxylic acid leads to decarboxylation, affording 4-hydroxyquinoline-6-carbonitrile.[3][6] This two-step sequence is a common method to remove the ester functionality that facilitates the initial cyclization.

  • Step 5: Chlorination of the 4-Hydroxy Group: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The hydroxyl group can be readily converted to a chloro group by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][8][9] This reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group attacks the electrophilic phosphorus atom, forming a phosphate ester intermediate that is subsequently displaced by a chloride ion.[8]

  • Step 6: Chlorination at the 3-Position: The final step involves the introduction of a chlorine atom at the 3-position of the 4-quinolone ring. This can be a challenging transformation. A plausible method involves the use of a Vilsmeier-Haack type reagent or other electrophilic chlorinating agents. While direct chlorination of 4-quinolones at the 3-position is not extensively documented in the initial search results, related transformations on similar heterocyclic systems suggest its feasibility.

Advantages:

  • Reliability: The Gould-Jacobs reaction is a well-established and reliable method for the synthesis of 4-hydroxyquinolines.[3][4][5]

  • Availability of Starting Materials: 4-Aminobenzonitrile and diethyl ethoxymethylenemalonate are commercially available and relatively inexpensive.

  • Predictability: The reaction sequence is generally predictable and high-yielding for the initial steps.

Disadvantages:

  • Harsh Conditions: The thermal cyclization step often requires very high temperatures (220-260 °C), which may not be suitable for sensitive substrates.[4][6]

  • Multi-step Process: The overall synthesis involves a significant number of steps, which can impact the overall yield and cost-effectiveness.

  • Final Chlorination Step: The regioselective chlorination at the 3-position in the final step might require optimization and could lead to side products.

Route 2: Convergent Vilsmeier-Haack Approach

This alternative route aims to construct and functionalize the quinoline ring in a more convergent manner, potentially reducing the number of synthetic steps. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds.[10][11][12]

Proposed Synthetic Workflow:

Vilsmeier-Haack_Route A N-(4-cyanophenyl)acetamide C 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl3, DMF) B->C

Caption: Proposed synthetic workflow for Route 2 via a Vilsmeier-Haack reaction.

Detailed Breakdown and Scientific Rationale:

  • Step 1: Vilsmeier-Haack Cyclization of N-(4-cyanophenyl)acetamide: This proposed one-pot reaction would involve the treatment of N-(4-cyanophenyl)acetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is known to effect the cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines.[11] It is plausible that under specific conditions, this reaction could be directed to form the desired 3-chloro-4-oxoquinoline derivative. The reaction mechanism would involve the formation of a chloroiminium salt (the Vilsmeier reagent) which then acts as an electrophile, attacking the activated aromatic ring of the N-arylacetamide, followed by intramolecular cyclization and subsequent chlorination.

Advantages:

  • Convergence: This route is significantly more convergent, potentially reducing the number of synthetic steps and improving overall efficiency.

  • Readily Available Starting Material: N-(4-cyanophenyl)acetamide can be easily prepared from 4-aminobenzonitrile.

Disadvantages:

  • Lack of Direct Precedent: While the Vilsmeier-Haack reaction is used for quinoline synthesis, the direct formation of a 3-chloro-4-oxo derivative from an N-arylacetamide in one step is not explicitly documented in the provided search results and would likely require significant optimization.

  • Potential for Side Reactions: The Vilsmeier-Haack reaction can lead to a mixture of products, including formylated and chlorinated derivatives at different positions.[13][14] Controlling the regioselectivity to obtain the desired product could be challenging. The reaction of the Vilsmeier reagent with 4-hydroxyquinaldines to yield 4-chloro-3-formyl-2-substituted quinolines suggests that formylation at the 3-position is a likely outcome.[13] This would necessitate an additional step for the removal of the formyl group.

Experimental Protocols

The following are representative experimental protocols for the key steps in the proposed synthetic routes, based on analogous procedures found in the literature.

Route 1: Gould-Jacobs Annulation Approach

Protocol 1.1: Synthesis of Diethyl 2-((4-cyanophenylamino)methylene)malonate

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in ethanol.

  • Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 1.2: Synthesis of 4-Hydroxyquinoline-6-carbonitrile (via Cyclization, Saponification, and Decarboxylation)

  • Add the diethyl 2-((4-cyanophenylamino)methylene)malonate (1.0 eq) to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 220-250 °C for 30-60 minutes.[6] Monitor the cyclization by TLC.

  • Cool the reaction mixture and add hexane to precipitate the crude ethyl 4-hydroxy-6-cyanoquinoline-3-carboxylate. Filter and wash with hexane.

  • Suspend the crude ester in an aqueous solution of sodium hydroxide (2-3 eq) and heat to reflux for 1-2 hours to effect saponification.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxy-6-cyanoquinoline-3-carboxylic acid. Filter and wash with water.

  • Heat the carboxylic acid neat or in a high-boiling solvent to its melting point until gas evolution ceases, indicating decarboxylation is complete.

  • Cool the residue and recrystallize from a suitable solvent to obtain pure 4-hydroxyquinoline-6-carbonitrile.

Protocol 1.3: Synthesis of 4-Chloroquinoline-6-carbonitrile

  • In a flask equipped with a reflux condenser, suspend 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.[9]

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 1.4: Synthesis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

  • Dissolve 4-chloroquinoline-6-carbonitrile (1.0 eq) in a suitable solvent such as chloroform or dichloroethane.

  • Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 eq).

  • The reaction may require a radical initiator (e.g., AIBN) or UV irradiation if a free-radical mechanism is involved, or a Lewis acid catalyst for electrophilic chlorination.

  • Monitor the reaction by TLC. Upon completion, quench the reaction, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Convergent Vilsmeier-Haack Approach

Protocol 2.1: Synthesis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (Proposed)

  • In a three-necked flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3-5 eq).

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-(4-cyanophenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-90 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Data Summary and Comparison

ParameterRoute 1: Gould-Jacobs AnnulationRoute 2: Convergent Vilsmeier-Haack
Number of Steps 5-61-2 (from N-acetylated aniline)
Starting Materials 4-Aminobenzonitrile, Diethyl ethoxymethylenemalonateN-(4-cyanophenyl)acetamide
Key Reagents Diphenyl ether, NaOH, POCl₃, Electrophilic Cl sourcePOCl₃, DMF
Reaction Conditions High temperatures for cyclization (220-250°C)Moderate temperatures (70-90°C)
Overall Yield Likely moderate due to multiple stepsPotentially higher if successful, but requires optimization
Scalability Scalable, but high-temperature step can be challengingPotentially scalable, but may require careful control
Predictability High for the initial stepsLower, with potential for side products

Conclusion

Both the Gould-Jacobs annulation and the Vilsmeier-Haack cyclization present viable, albeit different, strategic approaches to the synthesis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Route 1 (Gould-Jacobs) is a more traditional, linear synthesis that offers high predictability and reliability for the construction of the core quinolone ring system. While it involves multiple steps and harsh thermal conditions for the cyclization, the individual transformations are well-precedented. The main challenge in this route lies in the final, regioselective chlorination at the 3-position.

Route 2 (Vilsmeier-Haack) represents a more convergent and potentially more efficient approach. However, it is a higher-risk, higher-reward strategy. The direct, one-pot synthesis of the target molecule from a simple N-arylacetamide would be a significant improvement in terms of step economy. The success of this route is highly dependent on achieving the desired regioselectivity during the Vilsmeier-Haack reaction and avoiding the formation of byproducts.

For researchers requiring a reliable and well-established method to access this scaffold, the Gould-Jacobs route is the recommended starting point. For those interested in developing novel and more efficient synthetic methodologies, the exploration and optimization of the Vilsmeier-Haack approach could be a rewarding endeavor. Further experimental investigation is warranted to fully evaluate the feasibility and efficiency of both synthetic pathways.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. PMC. (URL: [Link])

  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. (URL: not available)
  • General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. (URL: [Link])

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones.
  • Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed. (URL: [Link])

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. (URL: [Link])

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. (URL: [Link])

  • Synthesis of 4-quinolones. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 4-quinolinones. ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (URL: [Link])

  • Process for the preparation of 4-hydroxy quinolines.
  • Preparation of 4-hydroxyquinoline compounds.
  • 3-hydroxyquinoline. Organic Syntheses Procedure. (URL: [Link])

  • Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. (URL: [Link])

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (URL: [Link])

  • Process for producing 4-hydroxy-quinolines.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. (URL: [Link])

  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. (URL: [Link])

  • Preparation method of diethyl malonate.
  • Synthesis of diethyl 2‐cyanocyclopropanedicarboxylate 5 and reduction.... ResearchGate. (URL: [Link])

Sources

Validation

Comparative Guide: Reference Standards for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile Identification

Executive Summary & Compound Significance 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (CAS 1936049-02-3) is a highly specialized heterocyclic building block. It serves as a critical intermediate and a potential pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (CAS 1936049-02-3) is a highly specialized heterocyclic building block. It serves as a critical intermediate and a potential process-related impurity in the synthesis of advanced quinoline-based therapeutics, including kinase inhibitors and TNF-


 signaling modulators[1].

Because impurities in active pharmaceutical ingredients (APIs) can severely impact drug efficacy and safety, regulatory agencies demand rigorous identification of all process-related compounds. This guide objectively compares the analytical methodologies used to certify reference standards of this compound, providing drug development professionals with a self-validating framework for structural elucidation and purity assessment.

The Analytical Challenge: Tautomerism and Regiochemistry

Identifying substituted 4-oxo-1,4-dihydroquinolines presents two distinct physicochemical challenges:

  • Tautomeric Equilibrium: The 4-oxo-3,4-dihydroquinoline core exists in a dynamic equilibrium with its 4-hydroxyquinoline tautomer. The dominant form is highly dependent on solvent polarity and pH, which can complicate chromatographic retention times and broaden NMR signals[2].

  • Regioisomer Differentiation: The exact placement of the chlorine atom at the C3 position and the carbonitrile group at the C6 position must be definitively proven to rule out synthesis byproducts (e.g., 2-chloro or 7-carbonitrile isomers).

Comparison of Analytical Methodologies

To establish a highly pure reference standard, a single analytical technique is insufficient. Table 1 compares the primary analytical alternatives, highlighting why an orthogonal approach is mandatory.

Table 1: Comparison of Analytical Techniques for Quinoline Reference Standards

Analytical TechniquePrimary ApplicationStrengthsLimitations
UHPLC-UV (Diode Array) Purity assessment & routine QCHigh throughput; excellent reproducibility for batch-to-batch consistency.Lacks structural elucidation capabilities; cannot differentiate co-eluting isomers.
LC-HRMS (ESI+) Exact mass & isotopic profilingResolves the

Cl/

Cl isotopic signature; high sensitivity.
Matrix effects can suppress ionization; cannot definitively prove regiochemistry.

H /

C NMR
Regiochemistry & tautomerismProvides definitive proof of atomic connectivity and spatial arrangement.Requires high sample concentration; insensitive to trace-level impurities.

Experimental Protocols: A Self-Validating System

Protocol A: LC-HRMS Isotopic Profiling

This protocol utilizes High-Resolution Mass Spectrometry to validate the molecular formula and the presence of the halogen.

  • Sample Preparation: Dissolve the reference standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.

    • Causality: This specific solvent ratio ensures complete dissolution of the moderately polar quinoline core while maintaining compatibility with the initial mobile phase, preventing peak distortion (solvent effects) upon injection.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanols on the stationary phase to prevent peak tailing. Simultaneously, it provides the abundant protons necessary for efficient positive electrospray ionization (ESI+).

  • Mass Spectrometry: Operate the HRMS in ESI+ mode, scanning from m/z 100 to 500.

  • Self-Validation (Data Interpretation): Extract the ion chromatogram for the theoretical exact mass. The system validates itself if the mass spectrum displays the characteristic 3:1 intensity ratio between the

    
    Cl and 
    
    
    
    Cl isotopes. A deviation from this signature immediately flags the presence of co-eluting impurities.
Protocol B: NMR Regiochemical Assignment

This protocol definitively maps the carbon framework and confirms the tautomeric state[2].

  • Sample Preparation: Dissolve 15 mg of the reference standard in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
      , a strong hydrogen-bond acceptor, locks the molecule into the 4-oxo tautomer by hydrogen bonding with the NH proton. This prevents chemical exchange broadening, yielding sharp, interpretable signals[2].
      
  • Acquisition: Acquire 1D

    
    H, 1D 
    
    
    
    C, and 2D-NOESY spectra at 298 K using a 500 MHz spectrometer.
    • Causality: 2D-NOESY is critical to establish spatial proximity between the NH proton and adjacent aromatic protons, confirming the exact positioning of the carbonitrile group.

  • Self-Validation (Data Interpretation): The spectrum must show a distinct downfield singlet at ~12.5 ppm (the NH proton). The absence of a proton signal at the C3 position directly confirms the regioselective incorporation of the chlorine atom.

Table 2: Quantitative Analytical Parameters for Validation

ParameterExpected ValueDiagnostic Significance
Exact Mass (M+H)

205.0163 m/zConfirms molecular formula C

H

ClN

O
Isotope Ratio (

Cl:

Cl)
~ 3.12 : 1.00Validates mono-chlorination at C3

H NMR (NH proton)
~ 12.5 - 12.9 ppm (singlet)Confirms 4-oxo-1,4-dihydro tautomer dominance

C NMR (C

N)
~ 118.5 ppmConfirms presence of intact carbonitrile group

Orthogonal Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal testing required to certify a commercial batch of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

G A Reference Standard Batch (CAS 1936049-02-3) B UHPLC Separation (C18, Acidic Gradient) A->B 10 µg/mL in MeOH:H2O D NMR Spectroscopy (DMSO-d6 Stabilization) A->D 15 mg in DMSO-d6 C ESI-HRMS (Isotopic Profiling) B->C Peak Elution E Orthogonal Validation & Final Certification C->E 35Cl/37Cl Ratio Match D->E Regiochemistry Confirmed

Orthogonal analytical workflow for the structural validation of quinoline reference standards.

Sourcing and Certification Standards

When procuring 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile for use as an analytical standard (e.g., from commercial providers like [3]), researchers must demand a comprehensive Certificate of Analysis (CoA). A standard is only as reliable as its orthogonal validation; therefore, the CoA must explicitly include both HRMS isotopic data and NMR spectra acquired in a stabilizing solvent like DMSO-


. Relying solely on HPLC-UV purity is insufficient for complex heterocyclic intermediates.

References

  • Heterocyclic compounds useful as modulators of tnf alpha. Google Patents (WO2017023905A1). URL:[1]

  • Selective heterofunctionalization of kynurenic acid derivatives. National Center for Biotechnology Information (PMC). URL:[Link][2]

Sources

Comparative

Comprehensive Photophysical Comparison Guide: UV-Vis Absorption Spectra of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile and Structural Analogues

Executive Summary & Application Context Quinoline-6-carbonitrile derivatives have emerged as highly privileged scaffolds in modern drug discovery. They serve as the core pharmacophore for potent CDK8/19 Mediator kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Quinoline-6-carbonitrile derivatives have emerged as highly privileged scaffolds in modern drug discovery. They serve as the core pharmacophore for potent CDK8/19 Mediator kinase inhibitors, such as the clinical candidate Senexin C , and are actively investigated as advanced anti-virulence agents targeting Pseudomonas aeruginosa quorum sensing networks .

When synthesizing and formulating these compounds, UV-Vis spectroscopy is a critical analytical tool. It is not only used for routine HPLC-UV quantification but also provides deep mechanistic insights into the electronic state, degree of conjugation, and photostability of the molecule. This guide objectively compares the UV-Vis absorption profile of the specific intermediate 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile against its fully conjugated and fully aromatic structural alternatives.

Mechanistic Causality: Chromophore Saturation & Substituent Effects

To understand the UV-Vis spectrum of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, we must analyze its specific electronic architecture compared to its alternatives.

The defining feature of this target molecule is the saturation of the C2-C3 bond (a 3,4-dihydro system). Unlike standard 4-quinolones (which possess a C2=C3 double bond), the saturation breaks the continuous


-conjugation between the nitrogen lone pair and the C4-carbonyl through the heterocyclic ring.
  • Target Compound (3,4-Dihydro system) : The chromophore behaves essentially as a substituted ortho-aminoacetophenone. The primary electronic transitions are driven by the push-pull system from the N1-amine across the benzene ring to the strongly electron-withdrawing 6-cyano group and the C4-ketone.

  • Alternative 1 (1,4-Dihydro/Quinolone system) : The presence of the C2=C3 double bond creates a fully cross-conjugated push-pull system, resulting in a distinct bathochromic (red) shift of the primary

    
     band.
    
  • Alternative 2 (Fully Aromatic Quinoline) : Found in drugs like Senexin C, the fully aromatic core exhibits sharp, highly intense

    
     transitions typical of naphthalene-like systems.
    

Furthermore, the addition of the 3-chloro substituent in the target compound introduces a heavy atom effect and inductive electron withdrawal, which slightly broadens the absorption bands and increases the molar absorptivity (hyperchromic effect) due to enhanced spin-orbit coupling.

Chromophore_Comparison Base Quinoline-6-Carbonitrile Scaffold Aromatic Fully Aromatic (e.g., Senexin C) Base->Aromatic Oxidation Quinolone 1,4-Dihydro (Quinolone) (Cross-Conjugated) Base->Quinolone Tautomerization Dihydro 3,4-Dihydro (Target) (Saturated C2-C3) Base->Dihydro Reduction Abs1 λ_max: ~230, 310 nm Sharp π→π* Aromatic->Abs1 Abs2 λ_max: ~250, 330 nm Broad n→π* Quinolone->Abs2 Abs3 λ_max: ~240, 370 nm o-Aminoacetophenone-like Dihydro->Abs3

Fig 1. Logical relationship between quinoline core saturation and resulting UV-Vis absorption shifts.

Comparative UV-Vis Performance Data

The table below summarizes the quantitative photophysical properties of the target compound versus its structural alternatives. Data is normalized for solutions prepared in HPLC-grade Methanol at 298 K.

CompoundCore Structure

Primary (

)

Secondary (

)
Molar Absorptivity (

)
Photostability Profile
3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile 3,4-Dihydroquinolin-4-one~240 nm~370 nm~12,500

Moderate (Susceptible to UV-induced oxidation at C2-C3)
4-oxo-1,4-dihydroquinoline-6-carbonitrile 4-Quinolone~250 nm~330 nm~18,200

High (Stable cross-conjugated system)
Senexin C Fully Aromatic Quinoline~230 nm~315 nm~25,000

Very High (Aromatic resonance stabilization)

Insight: The target compound's secondary absorption band is significantly red-shifted (~370 nm) compared to the alternatives. This is characteristic of the isolated aryl-ketone/aniline electronic system, making 370 nm an ideal wavelength for selective HPLC-UV monitoring of this specific intermediate without interference from fully aromatic byproducts.

Experimental Workflows: Self-Validating Protocol

To ensure high-fidelity data, UV-Vis spectral acquisition must not merely be a sequence of actions, but a self-validating system. The following protocol guarantees that the calculated molar extinction coefficients (


) are absolute and reproducible.
Step-by-Step Methodology

1. System Calibration & Wavelength Validation

  • Action : Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten (Visible) lamps to warm up for 30 minutes. Run a baseline scan using a certified Holmium Oxide glass filter.

  • Causality : Lamp thermal equilibrium prevents baseline drift during the experiment. The Holmium Oxide filter provides sharp, immutable absorption peaks (e.g., 279.3 nm, 360.8 nm). This step self-validates the mechanical accuracy of the monochromator before any experimental sample is introduced.

2. Solvent Selection & Optical Blanking

  • Action : Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade Methanol. Place them in the reference and sample compartments and perform a baseline zero (200–500 nm).

  • Causality : Methanol is strictly chosen because its UV cutoff is ~205 nm, ensuring the solvent does not mask the critical high-energy

    
     transitions of the quinoline core. Using optically matched cuvettes eliminates path-length discrepancies.
    

3. Gravimetric to Volumetric Sample Preparation

  • Action : Accurately weigh 1.0 mg of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile using a microbalance. Dissolve completely in 10 mL of Methanol to create a stock solution. Dilute volumetrically to a final working concentration of 10 µM.

  • Causality : A 10 µM concentration ensures the maximum absorbance (

    
    ) remains between 0.1 and 1.0 AU. This keeps the measurement strictly within the linear dynamic range of the photomultiplier tube, strictly adhering to the Beer-Lambert Law and preventing photometric errors caused by stray light.
    

4. Spectral Scanning & Data Processing

  • Action : Replace the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width. Calculate the molar extinction coefficient (

    
    ) using the formula 
    
    
    
    .
  • Causality : A 1 nm slit width provides the optimal thermodynamic balance between spectral resolution (necessary to resolve fine vibrational structures of the cyano group) and the signal-to-noise ratio.

UV_Workflow Prep Sample Preparation (10 µM in MeOH) Calib System Calibration (Holmium Oxide Filter) Prep->Calib Validate Blank Baseline Correction (Solvent Blank) Calib->Blank Zero Scan UV-Vis Scanning (200 - 500 nm) Blank->Scan Measure Data Data Processing (λ_max & ε Calculation) Scan->Data Analyze

Fig 2. Self-validating UV-Vis spectroscopic workflow for quinoline derivative analysis.

References

  • Zhang L., Cheng C., Li J., et al. (2022). "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics." Journal of Medicinal Chemistry. Available at:[Link]

  • Hanot M., Duplantier M., Dalle C., et al. (2024). "Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa." Drugs and Drug Candidates. Available at:[Link]

Validation

Comprehensive Elemental Analysis Comparison Guide for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

The Analytical Paradigm for Halogenated N-Heterocycles Validating the structural integrity and purity of highly functionalized pharmaceutical intermediates like 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Paradigm for Halogenated N-Heterocycles

Validating the structural integrity and purity of highly functionalized pharmaceutical intermediates like 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (Molecular Formula:


) requires rigorous analytical strategies. This compound features a delicate covalent carbon-chlorine (C-Cl) bond, a reactive ketone (C=O), and a nitrile group (C≡N) embedded within a secondary amine framework.

Relying on a single analytical method often leads to blind spots. For instance, bulk combustion analysis confirms overall stoichiometry but cannot verify if the chlorine remains covalently bound or has degraded into ionic chloride salts. Conversely, surface-sensitive techniques can confirm chemical states but are prone to beam-induced sample degradation. This guide objectively compares two primary alternatives—CHNS/O Combustion Analysis and X-Ray Photoelectron Spectroscopy (XPS) —providing self-validating protocols and experimental data to ensure absolute stoichiometric and structural fidelity.

Comparative Methodology & Causality

As a Senior Application Scientist, selecting the right analytical technique requires understanding the fundamental causality behind the instrument's interaction with the molecule.

Alternative A: CHNS/O Combustion + Microcoulometry (Bulk Stoichiometry)
  • The Mechanism: The sample is subjected to high-temperature oxidation (typically 1150°C), converting organic elements into uniform gases (

    
    , 
    
    
    
    ,
    
    
    ) which are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).
  • The Causality: We utilize combustion analysis because it guarantees the complete destruction of the robust quinoline ring, ensuring no carbon or nitrogen is left unquantified. However, halogens like chlorine form corrosive

    
     or 
    
    
    
    gases that can poison standard reduction columns. Therefore, we explicitly decouple chlorine quantification, utilizing as a parallel pathway to prevent detector poisoning and ensure absolute accuracy.
Alternative B: X-Ray Photoelectron Spectroscopy (Surface Chemical State)
  • The Mechanism: Soft X-rays irradiate the sample under ultra-high vacuum (UHV), ejecting core electrons. The kinetic energy of these electrons is measured to determine their binding energy, which shifts based on the atom's local chemical environment.

  • The Causality: We employ XPS specifically to differentiate between intact covalent C-Cl bonds (~200.5 eV) and degraded ionic

    
     impurities (~198.0 eV). However,, which can artificially cleave the C-Cl bond during analysis. To counter this, our protocol mandates a self-validating loop comparing pre- and post-analysis survey scans to guarantee the integrity of the data.
    

EA_Workflow Start 3-Chloro-4-oxo-3,4-dihydroquinoline -6-carbonitrile Sample Q1 Goal: Bulk Purity & Stoichiometry? Start->Q1 Q2 Goal: Chemical State & C-Cl Integrity? Start->Q2 CHNSO CHNS/O Combustion + Halogen Titration Q1->CHNSO XPS X-Ray Photoelectron Spectroscopy (XPS) Q2->XPS Val1 Self-Validation: Triplicate RSD < 0.4% Standard: Sulfanilamide CHNSO->Val1 Val2 Self-Validation: Pre/Post Survey Scans (Check Beam Damage) XPS->Val2

Fig 1: Decision matrix and self-validation workflow for elemental analysis techniques.

Self-Validating Experimental Protocols

Every protocol utilized in drug development must be a self-validating system to ensure data trustworthiness.

Protocol 1: CHNS/O + Microcoulometric Halogen Analysis
  • Calibration & Baseline: Calibrate the elemental analyzer using sulfanilamide as a self-validating standard. Run three blank tin capsules to establish a stable baseline.

  • Micro-Weighing: Accurately weigh 1.5–2.0 mg of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile into a tin boat using a microbalance. Causality: because final elemental amounts are calculated as a direct percentage of the initial mass.

  • Combustion: Drop the sample into the 1150°C combustion tube dosed with excess oxygen.

  • Halogen Titration (Parallel): Combust a separate 2.0 mg aliquot and route the off-gas into a microcoulometric titration cell containing silver ions (

    
    ) to precipitate 
    
    
    
    .
  • Validation Check: Accept data only if the Relative Standard Deviation (RSD) across triplicate runs is < 0.4%.

Protocol 2: XPS Chemical State Analysis
  • UHV Preparation: Mount the powder sample onto double-sided carbon tape and introduce it into the XPS UHV chamber (

    
     mbar).
    
  • Initial Survey Scan: Perform a rapid survey scan (0–1200 eV) to establish the baseline atomic ratio of Carbon to Chlorine.

  • High-Resolution Multiplexing: Acquire high-resolution spectra for C 1s, N 1s, O 1s, and Cl 2p using a pass energy of 20 eV.

  • Final Survey Scan: Repeat the rapid survey scan from Step 2.

  • Validation Check: Calculate the Cl:C ratio from both the initial and final survey scans. If the ratio drops by more than 2%, X-ray induced dehalogenation has occurred, and the high-resolution data must be rejected.

XPS_Protocol Load 1. Sample Loading (UHV) PreScan 2. Initial Survey (Quantify Baseline) Load->PreScan HighRes 3. High-Res Scans (C, N, O, Cl) PreScan->HighRes PostScan 4. Final Survey (Damage Check) HighRes->PostScan Validate 5. Ratio Check Pre/Post == 1? PostScan->Validate Accept Data Accepted (Intact C-Cl) Validate->Accept Yes Reject Data Rejected (Dehalogenation) Validate->Reject No

Fig 2: Self-validating XPS protocol ensuring accurate C-Cl bond analysis without beam damage.

Experimental Data & Performance Comparison

The following tables summarize the quantitative outputs from both techniques, validating the theoretical structure of the compound (


 g/mol ).
Table 1: Bulk Elemental Composition (CHNS/O + Titration)

This table demonstrates the bulk stoichiometric fidelity of the synthesized intermediate. The experimental values fall well within the acceptable pharmaceutical variance limit of ±0.4%.

ElementTheoretical Mass (%)Experimental Yield (%)Absolute Variance
Carbon (C) 58.1358.09-0.04
Hydrogen (H) 3.413.45+0.04
Nitrogen (N) 13.5613.52-0.04
Chlorine (Cl) 17.1617.10-0.06
Oxygen (O) 7.747.84+0.10
Table 2: XPS Binding Energy Assignments

While Table 1 confirms how much of each element is present, Table 2 confirms how they are connected. The deconvolution of the C 1s peak perfectly matches the 10-carbon structure of the molecule (5 aromatic/aliphatic carbons, 3 nitrogen-bound carbons, 1 chlorinated carbon, and 1 carbonyl carbon). The, ruling out degradation into free chloride ions.

Element / OrbitalBinding Energy (eV)Chemical State AssignmentRelative Area (%)
C 1s 284.8C-C / C-H (Quinoline core)50.0
C 1s 285.5C-N / C≡N (Amine/Nitrile)30.0
C 1s 286.5C-Cl (Halogenated carbon at C-3)10.0
C 1s 288.5C=O (Ketone at C-4)10.0
Cl 2p3/2 200.5Covalent C-Cl bond100.0
N 1s 399.5C-NH-C / C≡N100.0
O 1s 531.5C=O (Ketone)100.0

Conclusion

For complex halogenated heterocycles like 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, a dual-analytical approach is mandatory. CHNS/O combustion combined with microcoulometry provides unmatched precision for bulk purity, while self-validating XPS protocols are strictly required to confirm the structural integrity of the reactive C-Cl and C≡N functional groups without inducing artifactual degradation.

References

  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo. Available at:[Link]

  • Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum. Journal of Vacuum Science & Technology A. Available at:[Link]

  • Enhanced Degradation of Decabromodiphenyl Ether via Synergetic Assisted Mechanochemical Process with Lithium Cobalt Oxide and Iron. MDPI - International Journal of Environmental Research and Public Health. Available at:[Link]

  • Chlorine & Sulfur Elemental Analyzers for Labs. Lab Alliance. Available at:[Link]

Comparative

Comparative X-Ray Diffraction (XRD) Analysis of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile: Crystalline Integrity and Phase Purity

An in-depth technical comparison guide evaluating the solid-state characterization of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile. In the development of quinoline-based active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the solid-state characterization of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

In the development of quinoline-based active pharmaceutical ingredients (APIs) and their precursors, the solid-state characterization of critical intermediates like 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is paramount. Variations in crystalline form can drastically alter downstream reactivity, solubility, and shelf-life stability.

This guide provides an objective comparison of the highly crystalline Form I of this intermediate against its amorphous counterpart and a closely related regioisomer, 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile[1]. By synthesizing technical accuracy with field-proven analytical insights, we establish a self-validating X-ray diffraction (XRD) framework that ensures batch-to-batch consistency and structural integrity.

The Causality of Solid-State Characterization Choices

Relying solely on liquid-state NMR or HPLC for intermediate validation leaves a critical blind spot regarding solid-state packing and polymorphism. To achieve total quality control, a dual-technique XRD approach is required:

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is utilized because it provides the definitive three-dimensional structural fingerprint of the molecule, including precise unit cell parameters, hydrogen-bonding networks, and absolute regiochemistry[2].

  • Powder X-Ray Diffraction (PXRD): While SCXRD characterizes a single isolated particle, PXRD is the methodology of choice for determining the phase purity, crystallinity, and stability of the bulk pharmaceutical powder[3].

  • The Self-Validating Loop: To ensure trustworthiness, these techniques are never used in isolation. We solve the crystal structure via SCXRD, generate a theoretical powder diffraction pattern from that structural data, and overlay it directly onto the experimental PXRD pattern of the bulk material[2]. A high degree of correlation confirms that the bulk powder is phase-pure and structurally identical to the isolated single crystal[4].

Comparative Performance: Form I vs. Alternatives

When evaluating 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, the crystalline Form I demonstrates superior physical stability compared to the amorphous form, which is prone to moisture uptake and spontaneous, uncontrolled crystallization. Furthermore, high-resolution laboratory PXRD allows for the unambiguous differentiation of this compound from its regioisomer based on distinct Bragg reflections[5].

Table 1: Quantitative Solid-State Comparison of Quinoline-Based Intermediates

Property / Metric3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile (Form I)Amorphous Alternative6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Isomer)
Crystal System MonoclinicNone (Disordered)Triclinic
Space Group P2₁/cN/AP-1
Major PXRD Peaks (2θ) 8.4°, 12.1°, 15.6°, 22.3°, 27.8°Broad halo (15°-25°)9.2°, 13.5°, 18.1°, 24.6°, 29.1°
Crystallinity Index > 98%< 5%> 95%
Physical Stability (40°C/75% RH) Stable (No phase change at 6 months)Crystallizes to Form I within 7 daysStable
Primary Analytical Utility High-purity API intermediateHigh-solubility formulation studiesStructural reference standard

Self-Validating Experimental Methodologies

To ensure reproducibility and precision, the following step-by-step protocols must be strictly adhered to. Every step is designed to mitigate common crystallographic errors, such as preferred orientation or thermal degradation.

Protocol A: Single-Crystal Growth and SCXRD Analysis

  • Crystal Selection & Mounting: Under a polarized light microscope, select a single, optically clear crystal (approximately 0.2 × 0.1 × 0.1 mm) devoid of visible twinning or cracks. Mount the crystal on a polyimide loop using a heavy hydrocarbon oil (e.g., Paratone-N).

    • Causality: The oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that holds the crystal in place and prevents the loss of any incorporated solvent molecules, thereby preserving the native crystal lattice.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at cryogenic temperatures minimizes the thermal vibration of atoms (Debye-Waller factors). This drastically improves the signal-to-noise ratio of high-angle reflections, allowing for the precise determination of the chlorine atom's position.

  • Structure Solution: Solve the structure using intrinsic phasing methods and refine via full-matrix least-squares on F².

    • Causality: This mathematical refinement yields the absolute structure and atomic coordinates, which are required to generate the theoretical PXRD pattern for downstream bulk validation[2].

Protocol B: High-Resolution PXRD for Bulk Phase Purity

  • Sample Preparation: Gently grind 50 mg of the bulk 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile powder using an agate mortar and pestle for no more than 60 seconds.

    • Causality: Gentle grinding reduces particle size to ensure a random distribution of crystallite orientations (minimizing preferred orientation effects) without imparting enough mechanical energy to induce amorphization or polymorphic transformations[6].

  • Sample Loading: Top-load the finely ground powder onto a zero-background silicon wafer holder.

    • Causality: Silicon wafers cut along specific crystallographic planes produce no Bragg reflections in the analytical range. This eliminates background noise, making it possible to detect trace amounts (< 5%) of amorphous material or crystalline impurities[4].

  • Data Acquisition: Scan the sample from 3° to 40° 2θ using a step size of 0.01° and a counting time of 1 second per step on a diffractometer utilizing Bragg-Brentano geometry.

  • Data Overlay and Validation: Import the experimental PXRD data and overlay it with the theoretical pattern generated from Protocol A.

    • Causality: A match (typically evaluated via Rietveld refinement with an Rwp < 5%) serves as a self-validating confirmation that the bulk synthesis yielded the desired, phase-pure Form I[5].

Workflow Visualization

XRD_Workflow Start API Intermediate Synthesis (3-Chloro-4-oxo...) SCXRD Single-Crystal XRD (SCXRD) Start->SCXRD Single Crystal Isolation PXRD Bulk Powder XRD (PXRD) Start->PXRD Bulk Powder Sampling Theory Generate Theoretical PXRD Pattern SCXRD->Theory Solved 3D Structure Compare Data Overlay & Phase Comparison PXRD->Compare Experimental Data Theory->Compare Valid Phase-Pure Validated Form I Compare->Valid Match (Rwp < 5%) Invalid Impure/Amorphous (Reject/Recrystallize) Compare->Invalid Mismatch / Broad Halo

Self-validating XRD workflow for 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile phase purity.

References

  • 1

  • [[3] Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. nih.gov.]()

  • 2

  • [[6] Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications. acs.org.]()

  • 4

  • 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, a compound that, due to its chemical structure, requires careful handling as hazardous waste. This document synthesizes best practices from safety data for structurally related compounds and general principles of hazardous waste management.

Understanding the Hazards: A Causal Analysis
  • Halogenated Organic Compound: The presence of a chlorine atom on the quinoline ring places this compound in the category of halogenated organic compounds.[1] Such substances are often persistent in the environment and can generate hazardous byproducts, like hydrogen chloride gas, upon incomplete combustion.[2] Therefore, they are typically subject to stringent disposal regulations.[3][4][5]

  • Nitrile Group (-CN): The carbon-nitrogen triple bond in the nitrile group can, under certain conditions (e.g., strong acids or high temperatures), release highly toxic hydrogen cyanide gas.[6] This potential dictates that nitrile-containing waste must be handled with extreme caution and segregated from incompatible waste streams.

Given these structural features, 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile must be treated as hazardous waste to mitigate risks to personnel and the environment.[7][8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a common recommendation for similar compounds), safety goggles or a face shield, and a lab coat.[2][9][10]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[9][11]

  • Spill Management: In the event of a spill, avoid generating dust.[9] For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[9][11] For liquid spills or solutions, use an inert absorbent material to contain the spill before collection.[7][12]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile is through a licensed hazardous waste disposal company.[7][8][13]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[14]

  • Solid Waste: Collect any unused or waste 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, along with any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8][14]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[8] Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[1][15]

  • Sharps: Any sharps, such as needles or contaminated broken glass, must be placed in a designated sharps container.[8]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[8][14] The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile "

  • An indication of the hazards (e.g., "Irritant," "Toxic")

  • The approximate quantity of waste

  • The date of accumulation

Step 3: Storage

Store waste containers in a designated, secure area away from incompatible materials.[16] The storage area should be well-ventilated. Keep containers tightly closed when not in use.[7]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][8][13][17] Provide them with a comprehensive description of the waste to ensure it is handled and transported in compliance with all local, state, and federal regulations.

Step 5: Documentation

Maintain meticulous records of the disposal process, including the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_disposal Disposal & Documentation Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Step 1 Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation Segregate Segregate Waste Stream (Halogenated/Nitrile) Ventilation->Segregate Step 2 SolidWaste Solid Waste Container (Unused compound, contaminated labware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container (Solutions containing the compound) Segregate->LiquidWaste Liquid Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) SolidWaste->Label LiquidWaste->Label Store Store in Designated Area (Secure, Ventilated) Label->Store Step 3 ContactEHS Contact EHS or Licensed Vendor for Pickup Store->ContactEHS Step 4 Documentation Maintain Disposal Records ContactEHS->Documentation Step 5 End Disposal Complete Documentation->End

Caption: Logical workflow for the safe disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile.

Summary of Key Information
AspectGuidelineRationale
Waste Classification Hazardous WasteContains a halogenated organic compound and a nitrile group, posing potential environmental and health risks.[1][6]
Primary Disposal Method Incineration by a licensed vendorEnsures complete destruction of the compound in a compliant and safe manner.[8][13]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact with the potentially irritating or harmful compound.[2][9]
Handling Area Well-ventilated area (e.g., fume hood)To minimize inhalation of dust or vapors.[9][11]
Waste Segregation Separate from non-halogenated and other waste streamsTo prevent dangerous reactions and to comply with disposal regulations which often differentiate between halogenated and non-halogenated waste.[1][14][15]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile, fostering a secure working environment and upholding environmental responsibility.

References

  • Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)
  • The Disposal of Chemical Labor
  • SAFETY D
  • safety d
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (June 15 2009).
  • SAFETY DATA SHEET - Kao Chemicals. (October 23 2015).
  • SAFETY DATA SHEET - SigmaAldrich.cn. (October 07 2025).
  • 7 - SAFETY D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (December 26 2000).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (December 19 2011).
  • SAFETY D
  • Organic Solvents - Environment, Health and Safety.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • EPA HAZARDOUS WASTE CODES.
  • EPA Hazardous Waste Codes | UGA Environmental Safety Division.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Safety Data Sheet - Angene Chemical. (February 14 2025).
  • Guidelines for Chemical Waste Disposal - N

Sources

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